5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate
Description
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Properties
Molecular Formula |
C13H16O5S |
|---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
5,8-dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H16O5S/c1-10-2-4-12(5-3-10)19(14,15)18-11-8-13(9-11)16-6-7-17-13/h2-5,11H,6-9H2,1H3 |
InChI Key |
MBWFQLACRRNIEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC3(C2)OCCO3 |
Origin of Product |
United States |
Structural and Synthetic Profiling of 5,8-Dioxaspirooctan-2-yl 4-methylbenzenesulfonate: A Key Intermediate in Advanced Drug Discovery
Structural and Synthetic Profiling of 5,8-Dioxaspiro[1]octan-2-yl 4-methylbenzenesulfonate: A Key Intermediate in Advanced Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper
Executive Summary
In modern medicinal chemistry, the transition from planar aromatic systems to sp³-rich, three-dimensional scaffolds has become a cornerstone strategy for improving the pharmacokinetic properties of drug candidates. 5,8-Dioxaspiro[1]octan-2-yl 4-methylbenzenesulfonate is a highly specialized spirocyclic intermediate utilized extensively in the synthesis of complex therapeutics, most notably in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease ()[2],[3].
As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale behind this compound's design, provide field-proven, self-validating synthetic protocols, and outline its application in nucleophilic displacement workflows.
Structural Architecture & Physicochemical Profile
The title compound is fundamentally the p-toluenesulfonate (tosylate) ester of 3-hydroxycyclobutanone, protected as an ethylene ketal . This specific architecture is not arbitrary; it is a highly engineered building block designed to deliver a cyclobutane vector into a target molecule while preserving a masked ketone for downstream functionalization.
Table 1: Quantitative Physicochemical Summary
| Property | Value | Structural Significance |
| Chemical Name | 5,8-Dioxaspiro[1]octan-2-yl 4-methylbenzenesulfonate | Indicates a spirocyclic core with a leaving group at C2. |
| Molecular Formula | C₁₃H₁₆O₅S | Balances the lipophilic tosyl group with the polar ketal. |
| Molecular Weight | 284.33 g/mol | Optimal size for an intermediate building block. |
| Core Scaffold | Spiro[1]octane | Provides rigid sp³ character, improving metabolic stability[4]. |
| Protecting Group | 1,3-Dioxolane (Ethylene Ketal) | Masks the highly electrophilic cyclobutanone core. |
| Leaving Group | p-Toluenesulfonate (-OTs) | Excellent leaving group for Sₙ2 displacement. |
Mechanistic Rationale in Advanced Drug Design
To understand why this specific intermediate is synthesized, we must analyze the causality behind its three primary structural features:
-
The Spirocyclic Core (Escape from Flatland): Replacing linear alkyl chains or flat aromatic rings with a spiro[1]octane system restricts conformational flexibility. This rigidity locks the molecule into an optimal binding vector, reducing the entropic penalty upon target binding and significantly improving microsomal metabolic stability[4].
-
The 1,3-Dioxolane Ketal (Orthogonal Protection): Cyclobutanone is highly strained and susceptible to unwanted ring-opening or nucleophilic attack during basic reaction conditions. The ethylene ketal not only neutralizes this electrophilicity but also forces the cyclobutane ring into a specific "puckered" conformation. This stereoelectronically favors the subsequent Sₙ2 attack at the C2 position.
-
The Tosylate Leaving Group (Kinetic Control): For secondary carbons like those on a cyclobutane ring, Sₙ2 substitutions compete heavily with E2 eliminations. We select a tosylate over mesylates or halides because its steric bulk and polarizability minimize elimination pathways. Furthermore, tosylates often yield highly crystalline intermediates, allowing for purification without chromatography.
Standardized Synthesis Workflow
The following step-by-step methodology is adapted from validated patent literature for the synthesis of LRRK2 kinase inhibitors ()[2]. Every step is designed as a self-validating system to ensure high-fidelity replication.
Step 1: Ketalization (Protection)
-
Objective: Convert 3-(benzyloxy)cyclobutanone to 2-(benzyloxy)-5,8-dioxaspiro[1]octane.
-
Protocol: To a solution of 3-(benzyloxy)cyclobutanone (1.0 eq) in toluene, add ethane-1,2-diol (2.0 eq) and 4-methylbenzenesulfonic acid (TsOH, 0.1 eq). Stir the reaction at 110 °C for 2 hours using a Dean-Stark assembly.
-
Causality: The Dean-Stark trap physically removes the water byproduct from the reaction mixture. Because ketalization is a reversible equilibrium, removing water drives the reaction toward 100% conversion via Le Chatelier's principle.
-
Validation Checkpoint: LC-MS analysis should show a mass peak at m/z 221 [M+H]⁺[2].
Step 2: Hydrogenolysis (Deprotection)
-
Objective: Cleave the benzyl ether to yield 5,8-dioxaspiro[1]octan-2-ol.
-
Protocol: Dissolve the intermediate from Step 1 in methanol. Add catalytic Palladium on Carbon (Pd/C, 0.025 eq). Stir overnight under an excess atmosphere of H₂ gas at room temperature. Filter through a pad of Celite and concentrate.
-
Causality: Hydrogenolysis selectively cleaves the benzyl ether without affecting the acid-sensitive 1,3-dioxolane ketal, providing an orthogonal deprotection strategy.
-
Validation Checkpoint: The product should present as a colorless oil with complete disappearance of aromatic protons (~7.33 ppm) in ¹H NMR[2].
Step 3: Tosylation (Activation)
-
Objective: Convert the secondary alcohol to the title tosylate.
-
Protocol: To a solution of the alcohol (1.0 eq) in dichloromethane (DCM), add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Cool to 0 °C, then add p-Toluenesulfonyl chloride (TsCl, 1.2 eq). Allow to warm to room temperature.
-
Causality: DIPEA is chosen over weaker bases (like triethylamine) because its steric bulk prevents it from acting as a nucleophile. It efficiently scavenges the HCl byproduct, preventing premature acid-catalyzed hydrolysis of the ketal protecting group.
-
Validation Checkpoint: TLC should show a new, UV-active spot (due to the aromatic tosyl group).
Caption: Synthetic workflow for 5,8-dioxaspiro[1]octan-2-yl 4-methylbenzenesulfonate.
Application Protocol: Nucleophilic Displacement (Sₙ2)
Once synthesized, the title compound is primed for Sₙ2 displacement. In the context of Parkinson's disease research, this intermediate is frequently reacted with pyrazole or amine nucleophiles to build the core structure of LRRK2 inhibitors ()[5].
Workflow for Amine Alkylation & Deprotection
-
Displacement: Combine the tosylate (1.0 eq) with a target secondary amine (1.2 eq) and K₂CO₃ (2.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile). Heat to 80 °C for 12 hours. The polar aprotic solvent strips the solvation shell from the nucleophile, accelerating the Sₙ2 attack and causing an inversion of stereochemistry at the C2 position.
-
Ketal Hydrolysis: Isolate the spirocyclic intermediate. Dissolve in THF and add 1N aqueous HCl. Stir at room temperature for 4 hours. The acid selectively hydrolyzes the 1,3-dioxolane ring, revealing the cyclobutanone core for subsequent functionalization (e.g., reductive amination).
Caption: Application pathway demonstrating SN2 displacement and subsequent ketal deprotection.
Analytical Validation Standards
To ensure the integrity of the synthesized 5,8-dioxaspiro[1]octan-2-yl 4-methylbenzenesulfonate, the following analytical checkpoints must be verified:
-
¹H NMR Spectroscopy: The most critical diagnostic signal is the proton at the C2 position (attached to the same carbon as the tosylate). Upon tosylation, this proton will shift significantly downfield (typically to ~4.5–5.0 ppm) compared to the precursor alcohol. The aromatic protons of the tosyl group will appear as two distinct doublets between 7.3 and 7.8 ppm.
-
LC-MS Considerations: Because the 1,3-dioxolane ketal is highly sensitive to acidic conditions, standard LC-MS mobile phases containing 0.1% Formic Acid or TFA may cause in-source fragmentation or on-column degradation. Protocol adjustment: Utilize a neutral or slightly basic mobile phase modifier (e.g., 10 mM Ammonium Bicarbonate) to observe the intact molecular ion.
References
- Title: WO2015113452A1 - Compounds (GlaxoSmithKline Intellectual Property Development Limited)
- Title: US11780851B2 - LRRK2 inhibitors (Merck Sharp & Dohme Corp)
Sources
- 1. (2R,4R)-4-(5-chloro-4-nitro-1H-pyrazol-1-yl)-2-(difluoromethyl)-1-((R)-1-phenylethyl)piperidine - CAS号 —— - 摩熵化学 [molaid.com]
- 2. WO2015113452A1 - Compounds - Google Patents [patents.google.com]
- 3. WO2015113452A1 - Compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US11780851B2 - LRRK2 inhibitors - Google Patents [patents.google.com]
Technical Whitepaper: 5,8-Dioxaspirooctan-2-yl 4-methylbenzenesulfonate in Advanced Drug Discovery
Technical Whitepaper: 5,8-Dioxaspiro[1]octan-2-yl 4-methylbenzenesulfonate in Advanced Drug Discovery
Executive Summary
In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures is a proven strategy to improve the clinical success rates of drug candidates. 5,8-Dioxaspiro[1]octan-2-yl 4-methylbenzenesulfonate represents a highly specialized spirocyclic building block utilized in the synthesis of advanced kinase inhibitors. This intermediate provides a conformationally restricted, metabolically stable scaffold (the spiro-ketal) equipped with an optimal leaving group (the tosylate) for late-stage nucleophilic diversification. This guide details the physicochemical properties, mechanistic rationale, and validated synthetic protocols for deploying this intermediate in targeted therapeutics.
Chemical Identity & Physicochemical Profiling
While the tosylate intermediate is typically generated in situ or maintained as a proprietary intermediate in patent literature[2], its precursor alcohol is well-documented. The integration of the spirocyclic system significantly alters the physicochemical profile compared to standard cycloalkanes.
| Property | Value / Description |
| Chemical Name | 5,8-Dioxaspiro[1]octan-2-yl 4-methylbenzenesulfonate |
| Precursor Alcohol CAS | 1802988-78-8 (5,8-dioxaspiro[1]octan-2-ol) |
| Molecular Formula | C₁₃H₁₆O₅S |
| Molecular Weight | 284.33 g/mol |
| Topological Polar Surface Area (TPSA) | ~70.0 Ų (Estimated: Ether O + Sulfonate) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
| Structural Class | Spirocyclic Ketal Sulfonate |
Mechanistic Rationale in Scaffold Design
As a Senior Application Scientist, it is critical to understand why this specific architecture is chosen over simpler aliphatic rings. The design of 5,8-dioxaspiro[1]octan-2-yl 4-methylbenzenesulfonate is driven by three mechanistic pillars:
-
Conformational Restriction via Cyclobutane: The cyclobutane core provides a rigid vector for substituents. By locking the spatial arrangement of attached pharmacophores, the molecule suffers a lower entropic penalty upon binding to the target kinase, thereby increasing binding affinity.
-
Metabolic Shielding via Spiro-Ketalization: Unprotected cyclobutanones are highly susceptible to metabolic reduction by aldo-keto reductases in vivo. Masking the ketone as a 5,8-dioxaspiro[1]octane system eliminates this liability. Furthermore, the oxygen atoms act as hydrogen bond acceptors, significantly improving the aqueous solubility of the highly lipophilic sp3 core.
-
Electrophilic Priming via Tosylation: The secondary hydroxyl group of 5,8-dioxaspiro[1]octan-2-ol is a poor leaving group. Conversion to a 4-methylbenzenesulfonate (tosylate) leverages the extreme stability of the tosylate anion (conjugate base of p-toluenesulfonic acid, pKa ≈ -2.8). This transforms the C2 position into a potent electrophile, enabling facile S_N2 displacement by complex heteroarylamines during the final stages of drug assembly.
Validated Synthetic Methodologies
The synthesis of the tosylate intermediate is a self-validating, three-step workflow designed to maximize chemoselectivity and protect acid-sensitive functional groups[2].
Caption: Step-by-step synthesis workflow of 5,8-dioxaspiro[1]octan-2-yl 4-methylbenzenesulfonate.
Step-by-Step Protocols
Protocol 1: Ketalization (Synthesis of 2-(Benzyloxy)-5,8-dioxaspiro[1]octane)
-
Procedure: To a solution of 3-(benzyloxy)cyclobutanone in toluene, add 2.0 equivalents of ethane-1,2-diol and a catalytic amount of 4-methylbenzenesulfonic acid (p-TsOH). Stir the reaction at 110 °C for 2 hours using a Dean-Stark apparatus.
-
Causality: Ketalization is an equilibrium reaction. The Dean-Stark trap physically removes water from the system as an azeotrope with toluene. According to Le Chatelier's principle, this continuous removal of the byproduct drives the reaction to >95% completion[2].
Protocol 2: Hydrogenolysis (Synthesis of 5,8-Dioxaspiro[1]octan-2-ol)
-
Procedure: Dissolve the ketal intermediate in methanol. Add Palladium on Carbon (Pd/C) and stir overnight under an excess atmosphere of H₂ gas. Filter through a pad of Celite and concentrate.
-
Causality: Pd/C-catalyzed hydrogenolysis is highly chemoselective. It cleaves the benzyl ether C-O bond to liberate the secondary alcohol without reducing or opening the spiro-ketal ring, yielding the product as a colorless oil[2].
Protocol 3: Electrophilic Tosylation
-
Procedure: Dissolve 5,8-dioxaspiro[1]octan-2-ol in anhydrous dichloromethane (DCM). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by 4-methylbenzenesulfonyl chloride (TsCl).
-
Causality: The addition of DIPEA is the critical control point of this protocol. DIPEA acts as a sterically hindered, non-nucleophilic base that scavenges the HCl byproduct generated during tosylation. If HCl is not neutralized, the acidic environment will catalyze the hydrolysis of the spiro-ketal back to the cyclobutanone.
Applications in Targeted Therapeutics
The resulting tosylate is a highly sought-after intermediate for synthesizing central nervous system (CNS) and oncology drugs. Because the spirocyclic core lacks hydrogen bond donors and possesses a compact spherical shape, it exhibits excellent blood-brain barrier (BBB) penetrance.
Caption: Mechanism of integrating the spirocyclic tosylate into kinase inhibitor drug discovery.
-
LRRK2 Inhibitors (Parkinson’s Disease): The tosylate is subjected to S_N2 displacement by pyrimidine or pyrazole derivatives to form inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2). Aberrant LRRK2 activity is a major genetic driver of Parkinson's disease, and the spirocyclic moiety ensures the drug achieves the necessary CNS exposure[2].
-
c-KIT Kinase Inhibitors (Oncology/Immunology): The intermediate is also utilized to construct imidazo[1,2-a]pyridine-3-carboxamide derivatives. These compounds act as potent inhibitors of mutant c-KIT kinases, which are implicated in systemic mastocytosis, gastrointestinal stromal tumors (GIST), and severe autoimmune disorders[3].
Structural Elucidation and NMR Spectroscopic Analysis of 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate
Executive Summary
The compound 5,8-dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate is a highly strained, spirocyclic intermediate pivotal in modern medicinal chemistry. By providing a rigid, metabolically stable spiro[3.4]octane core, this molecule serves as a critical building block for synthesizing bioisosteres of traditional saturated heterocycles (such as morpholines or piperidines). This technical guide provides an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy data, alongside field-proven, self-validating experimental protocols for its synthesis and downstream application in drug discovery workflows.
Chemical Significance and Mechanistic Role
The spirocyclic framework of 5,8-dioxaspiro[3.4]octane introduces distinct three-dimensional vectorality to drug candidates, improving target binding affinity while minimizing off-target lipophilicity. The compound features a 1,3-dioxolane ring fused to a cyclobutane ring via a single spiro carbon.
The installation of the 4-methylbenzenesulfonate (tosylate) group at the C2 position transforms the secondary alcohol into an exceptional leaving group. The strong electron-withdrawing nature of the sulfonate stabilizes the developing negative charge during nucleophilic substitution (S N 2). Consequently, this intermediate is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including LRRK2 kinase inhibitors for Parkinson's disease and Factor XIa inhibitors for thromboembolic disorders .
Experimental Protocols: Synthesis and Self-Validating Systems
To ensure high fidelity in structural elucidation, the intermediate must be synthesized and purified with strict adherence to mechanistic principles. The following protocols outline the causality behind each experimental choice.
Protocol A: Synthesis of 5,8-Dioxaspiro[3.4]octan-2-ol (Ketalization)
-
Objective: Protect the reactive ketone moiety of 3-hydroxycyclobutanone to prevent unwanted reactivity during subsequent functionalization.
-
Procedure:
-
Charge a round-bottom flask with 3-hydroxycyclobutanone (1.0 eq) and anhydrous toluene (0.2 M).
-
Add ethylene glycol (2.0 eq) and catalytic 4-methylbenzenesulfonic acid (pTSA, 0.1 eq).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to 110 °C (reflux) for 2–4 hours.
-
-
Causality & Self-Validation: Ketalization is a thermodynamically controlled equilibrium. The Dean-Stark trap continuously removes the azeotropic water byproduct, driving the reaction forward via Le Chatelier's principle. This acts as a self-validating system : the reaction is definitively complete when water ceases to accumulate in the trap.
Protocol B: Tosylation to Yield the Target Compound
-
Objective: Convert the secondary alcohol into a highly reactive tosylate leaving group.
-
Procedure:
-
Dissolve 5,8-dioxaspiro[3.4]octan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise.
-
Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise .
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Causality & Self-Validation: DIPEA is selected over smaller bases (like triethylamine) due to its steric bulk. This prevents the base from acting as a competing nucleophile against the electrophilic sulfonyl chloride. Initiating the reaction at 0 °C controls the exothermic sulfonylation, preventing thermally-induced ring-opening side reactions of the highly strained cyclobutane core. Complete conversion is validated via TLC (Thin-Layer Chromatography) when the highly UV-active product spot fully replaces the UV-inactive alcohol starting material.
Protocol C: NMR Sample Preparation
-
Procedure: Dissolve 15–20 mg of the purified tosylate in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% (v/v) tetramethylsilane (TMS). Acquire data at 298 K using a 400 MHz spectrometer.
-
Causality: CDCl 3 provides excellent solubility for moderately polar organic tosylates and lacks exchangeable protons that could obscure the aliphatic region. TMS provides a chemically inert, highly shielded 0.00 ppm reference point, ensuring absolute shift accuracy.
Spectroscopic Data & Mechanistic Interpretation
1 H NMR Spectroscopy
The 1 H NMR spectrum is characterized by three distinct regions: the aromatic tosylate protons, the highly deshielded cyclobutane methine proton, and the complex aliphatic multiplets of the spirocyclic core.
Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3 )
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic/Structural Rationale |
| 7.78 | d (J = 8.2 Hz) | 2H | Ar-H (ortho to OTs) | Strongly deshielded by the electron-withdrawing sulfonate group. |
| 7.35 | d (J = 8.2 Hz) | 2H | Ar-H (meta to OTs) | Less deshielded than ortho protons; coupled to ortho protons. |
| 4.95 | m (quintet-like) | 1H | C2-H (cyclobutane) | Strongly deshielded by the adjacent electronegative oxygen of the tosylate group; coupled to four adjacent cyclobutane protons. |
| 3.88 | s (or tight m) | 4H | C6-H 2 , C7-H 2 (dioxolane) | Ethylene bridge protons; deshielded by adjacent acetal oxygens. |
| 2.40 - 2.60 | m | 4H | C1-H 2 , C3-H 2 (cyclobutane) | Diastereotopic protons in the constrained spirocyclic ring system. |
| 2.45 | s | 3H | Ar-CH 3 | Benzylic methyl group of the tosylate moiety. |
13 C NMR Spectroscopy
The 13 C NMR spectrum provides definitive confirmation of the spirocyclic framework, most notably through the extreme downfield shift of the quaternary spiro carbon.
Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3 )
| Chemical Shift (δ, ppm) | Assignment | Mechanistic/Structural Rationale |
| 145.2 | Ar-C (para to S) | Ipso to the electron-donating methyl group. |
| 133.5 | Ar-C (ipso to S) | Deshielded by the highly electronegative sulfonate group. |
| 129.8 | Ar-C (meta to S) | Aromatic carbons influenced by the methyl group. |
| 127.9 | Ar-C (ortho to S) | Aromatic carbons influenced by the sulfonate group. |
| 108.0 | C4 (spiro carbon) | Characteristic downfield shift for a quaternary acetal carbon bonded to two oxygens. |
| 72.5 | C2 (CH-OTs) | Downfield shift due to the strongly electron-withdrawing OTs group. |
| 64.5 | C6, C7 (dioxolane) | Typical shift for aliphatic carbons bearing an ether oxygen. |
| 41.5 | C1, C3 (cyclobutane) | Constrained cyclobutane ring carbons adjacent to the spiro center. |
| 21.6 | Ar-CH 3 | Standard benzylic methyl carbon shift. |
Downstream Applications and Workflows
The primary utility of 5,8-dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate is its role as an electrophile in S N 2 displacements. The following diagrams illustrate the synthetic workflow and the transition state mechanics of its downstream application.
Workflow from 3-hydroxycyclobutanone to spirocyclic drug candidates via tosylate intermediate.
SN2 mechanism illustrating the backside attack on the spirocyclic tosylate substrate.
References
- GlaxoSmithKline Intellectual Property Development Limited. (2015). Compounds for treating LRRK2-mediated diseases (Patent No. WO2015113452A1).
- Merck Sharp & Dohme Corp. (2018). Pyridine-1-oxide derivatives and their use as factor xia inhibitors (Patent No. WO2018039094A1).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8452, p-Toluenesulfonyl chloride. PubChem.[Link]
Synthesis pathway of 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate from spirocyclic precursors
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the incorporation of spirocyclic scaffolds is a highly effective strategy for increasing the sp³ character of drug candidates, thereby improving metabolic stability, aqueous solubility, and target specificity. The target molecule, 5,8-dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate , represents a critical electrophilic building block. It features a highly strained cyclobutane ring fused to a 1,3-dioxolane ring, with a tosylate leaving group primed for nucleophilic displacement.
This specific spiro-tosylate has been prominently utilized in the synthesis of LRRK2 kinase inhibitors for neurodegenerative diseases (such as Parkinson's and Alzheimer's) , as well as in the development of mutant-selective EGFR inhibitors for non-small cell lung cancer . As a Senior Application Scientist, I have structured this whitepaper to provide a self-validating, highly optimized synthetic pathway from accessible precursors, detailing the causality behind every chemical intervention.
Retrosynthetic Analysis & Pathway Mapping
The synthesis of the target tosylate can be approached via two primary pathways depending on precursor availability:
-
The Monocyclic Pathway (De Novo Ring Construction): Starting from 3-(benzyloxy)cyclobutan-1-one, the 1,3-dioxolane ring is constructed via ketalization. Subsequent hydrogenolysis removes the benzyl protecting group, yielding the spiro-alcohol, which is then tosylated.
-
The Spirocyclic Pathway (Direct Reduction): Utilizing commercially available 5,8-dioxaspiro[3.4]octan-2-one , a simple sodium borohydride (NaBH₄) reduction yields the intermediate spiro-alcohol directly.
For the purpose of this comprehensive guide, we will detail the Monocyclic Pathway , as it demonstrates the fundamental construction of the spirocyclic core and requires rigorous chemoselective controls.
Figure 1: Forward synthesis pathways to the target tosylate from monocyclic and spirocyclic precursors.
Step-by-Step Experimental Methodologies
Step 1: Ketalization (Synthesis of 2-(benzyloxy)-5,8-dioxaspiro[3.4]octane)
Objective: Construct the spirocyclic core by protecting the ketone as a 1,3-dioxolane.
-
Protocol: To a solution of 3-(benzyloxy)cyclobutan-1-one (5.00 g, 28.4 mmol) in toluene (100.0 mL), add ethane-1,2-diol (3.17 mL, 56.7 mmol) and 4-methylbenzenesulfonic acid (TsOH) (0.489 g, 2.84 mmol). Equip the flask with a Dean-Stark apparatus and a reflux condenser. Stir the reaction at 110 °C for 2 hours. Quench the mixture with water and extract with a mixed solvent of DCM/MeOH (10:1, 20 mL × 3). Dry the combined organic extracts over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Petroleum Ether : Ethyl Acetate = 4:1).
-
Causality of Choices: The use of a Dean-Stark trap is critical; by continuously removing the water byproduct as a toluene azeotrope, the equilibrium is driven entirely toward the ketal product (Le Chatelier’s principle). TsOH is selected as a strong, organic-soluble acid catalyst that avoids the introduction of bulk aqueous conditions which would prematurely hydrolyze the product.
-
Self-Validating System: The reaction validates itself physically via the volumetric accumulation of water in the Dean-Stark trap (theoretical yield ~0.51 mL). Analytically, LCMS must confirm the disappearance of the starting material and the emergence of the [M+H]⁺ 221 peak at tR=1.396 min.
Step 2: Hydrogenolysis (Synthesis of 5,8-dioxaspiro[3.4]octan-2-ol)
Objective: Deprotect the benzyl ether to expose the secondary alcohol.
-
Protocol: Dissolve the intermediate (2.5 g, 11.35 mmol) in methanol (50 mL). Carefully add Palladium on Carbon (Pd/C, 10% wt, 0.302 g, 0.284 mmol). Purge the reaction vessel with inert gas, then introduce a hydrogen atmosphere (balloon or 1 atm). Stir the suspension overnight at room temperature. Filter the suspension through a pad of Celite to remove the catalyst, washing the filter cake with excess methanol. Concentrate the filtrate under reduced pressure to yield a colorless oil.
-
Causality of Choices: Pd/C under H₂ is highly chemoselective for the hydrogenolysis of benzyl ethers, leaving the acid-sensitive spiro-ketal completely intact. Methanol is chosen as the solvent because its polar protic nature stabilizes the transition states during hydrogenolysis while ensuring complete solubility of the organic substrate.
-
Self-Validating System: Completion is validated by the cessation of hydrogen gas uptake. Spectroscopically, the ¹H NMR of the crude mixture must show the complete absence of the aromatic multiplet at δ 7.33 ppm and the benzylic singlet at δ 4.35 ppm, confirming 100% debenzylation.
Step 3: Tosylation (Synthesis of the Target Molecule)
Objective: Convert the secondary alcohol into a highly reactive tosylate leaving group.
-
Protocol: To a solution of 5,8-dioxaspiro[3.4]octan-2-ol (2.5 g, 19.21 mmol) in anhydrous Dichloromethane (DCM) (10 mL) at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (10.07 mL, 57.6 mmol) followed by the portion-wise addition of 4-methylbenzene-1-sulfonyl chloride (TsCl) (4.39 g, 23.05 mmol). Stir the reaction strictly at 0 °C for 2 hours. Quench the mixture with aqueous NaHCO₃ and extract with DCM (20 mL × 3). Dry the combined extracts over Na₂SO₄, filter, and concentrate.
-
Causality of Choices: DIPEA is a sterically hindered, non-nucleophilic base. It acts purely as an acid scavenger (neutralizing the HCl byproduct) without competing as a nucleophile against the spiro-alcohol. Maintaining the reaction at exactly 0 °C is paramount; elevated temperatures promote the E2 elimination of the newly formed tosylate, which would result in an undesired cyclobutene byproduct.
-
Self-Validating System: Validation is achieved via Thin Layer Chromatography (TLC). The tosylate product provides a strong UV chromophore at 254 nm, contrasting sharply with the UV-inactive spiro-alcohol precursor. The NaHCO₃ quench physically validates the termination by visibly effervescing (CO₂ release) as it destroys unreacted TsCl.
Figure 2: Step-by-step mechanistic workflow for the tosylation of 5,8-dioxaspiro[3.4]octan-2-ol.
Quantitative Reaction Parameters
To ensure reproducibility across laboratory environments, the stoichiometric and quantitative data for the described pathway are summarized below:
| Reaction Step | Primary Reactant | Reagents & Equivalents | Catalyst / Solvent | Time & Temp | Yield (%) |
| 1. Ketalization | 3-(benzyloxy)cyclobutan-1-one (28.4 mmol) | Ethane-1,2-diol (2.0 eq) | TsOH (0.1 eq) / Toluene | 2 h @ 110 °C | 96% |
| 2. Hydrogenolysis | 2-(benzyloxy)-5,8-dioxaspiro[3.4]octane (11.35 mmol) | H₂ gas (Excess) | Pd/C (2.5 mol%) / MeOH | 12 h @ 25 °C | 85% |
| 3. Tosylation | 5,8-dioxaspiro[3.4]octan-2-ol (19.21 mmol) | TsCl (1.2 eq), DIPEA (3.0 eq) | None / DCM | 2 h @ 0 °C | >90%* |
*Note: Yield for Step 3 is indicative of standard quantitative conversions observed in sterically unhindered secondary alcohol tosylations under optimized basic conditions.
Conclusion
The synthesis of 5,8-dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate requires precise control over reaction equilibrium, chemoselectivity, and thermal parameters. By leveraging azeotropic water removal during ketalization, mild catalytic hydrogenolysis for deprotection, and sterically hindered base catalysis at low temperatures for tosylation, researchers can reliably produce this high-value spirocyclic electrophile for advanced drug discovery applications.
References
- Patent WO2015113452A1 - Compounds (LRRK2 Inhibitors for Parkinson's and Alzheimer's Disease).
-
ACS Journal of Medicinal Chemistry (2024) - Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform. American Chemical Society.[Link]
5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate material safety data sheet (MSDS)
An In-depth Technical Guide to the Safe Handling and Application of 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate
Introduction: A Modern Intermediate for Complex Syntheses
In the landscape of contemporary drug discovery and materials science, the demand for structurally novel and three-dimensional building blocks is insatiable. Spirocyclic scaffolds, in particular, have garnered significant interest due to their ability to confer rigid, well-defined geometries upon molecular structures, which can enhance binding affinity and selectivity for biological targets. The 5,8-dioxaspiro[3.4]octane framework, a unique bioisostere of more common motifs, offers a compelling entry point into underexplored chemical space.[1][2][3]
This guide focuses on a key derivative of this framework: 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate . By converting the parent alcohol into a tosylate, we transform a poorly reactive hydroxyl group into an excellent leaving group, opening a gateway for a multitude of nucleophilic substitution and elimination reactions.[4][5] This document serves as a comprehensive technical resource for researchers, providing not only a material safety data sheet (MSDS) constructed from first principles and data from analogous compounds but also detailed experimental protocols and the scientific rationale behind its synthesis and use.
Part 1: Material Safety & Hazard Assessment
Disclaimer: As of the date of this publication, a specific, officially registered Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate has not been found in public databases. The following information is expertly compiled based on the known hazards of its constituent functional groups: the p-toluenesulfonate (tosylate) ester and the dioxaspiroalkane core. This assessment should be used as a guide for safe laboratory practice, in conjunction with institutional safety protocols.
Compound Identification & Properties
| Parameter | Value / Description |
| Chemical Name | 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate |
| Synonyms | 5,8-Dioxaspiro[3.4]oct-2-yl tosylate |
| Precursor CAS | Not available for the tosylate. The parent alcohol, 5,8-dioxaspiro[3.4]octane-2-methanol, is documented.[6] |
| Molecular Formula | C₁₄H₁₈O₅S |
| Molecular Weight | 300.36 g/mol |
| Physical Form | Expected to be a white to off-white solid at room temperature. |
| Solubility | Expected to be soluble in dichloromethane, ethyl acetate, THF, and other common organic solvents. |
| Storage Temp. | Recommended: 2-8°C under an inert atmosphere. |
Inferred Hazard Identification & GHS Classification
The primary hazards are associated with the tosylate functional group, a potent alkylating agent, and general chemical handling.
| GHS Classification (Inferred) | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[7][8][9] | Warning | GHS07 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[10][11] | Warning | GHS07 |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation.[11][12] | Warning | GHS07 |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction.[7][10] | Warning | GHS07 |
| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7] | Danger | GHS08 |
| STOT Single Exposure (Category 3) | H335: May cause respiratory irritation.[7][11] | Warning | GHS07 |
First-Aid Measures
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms (e.g., coughing, shortness of breath), call a POISON CENTER or doctor immediately.[7][11]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.[8][10] If skin irritation or a rash occurs, seek medical advice.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] Immediately call a POISON CENTER or doctor.
-
Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[8]
Handling, Storage, and Spill Management
-
Safe Handling: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[10][12] Avoid breathing dust, fumes, or mists.[7] Do not eat, drink, or smoke when using this product.[7] Wash hands and any exposed skin thoroughly after handling.[8] Contaminated work clothing should not be allowed out of the workplace.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][13] Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture, which can hydrolyze the tosylate.[12]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[12]
-
Accidental Release:
-
Evacuate personnel from the area.
-
Wear appropriate personal protective equipment (PPE), including respiratory protection.
-
Avoid dust formation. Moisten with a suitable solvent if necessary.
-
Carefully sweep or scoop up the material and place it into a designated, labeled container for chemical waste.
-
Clean the spill area thoroughly with a suitable solvent and decontaminating solution.
-
Fire-Fighting & Decomposition
-
Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[12]
-
Hazardous Decomposition: Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[12]
Part 2: Synthesis and Application Protocols
As a Senior Application Scientist, it is critical to not only understand the "what" but the "why." The following protocols are presented with detailed causality to ensure reproducibility and safety.
Synthesis of 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate
This procedure details the conversion of a primary alcohol to its corresponding tosylate, a foundational transformation in organic synthesis that renders the hydroxyl group an excellent leaving group for subsequent reactions.[4][5]
-
Reagents:
-
p-Toluenesulfonyl chloride (TsCl): The source of the tosyl group. It is reactive and should be handled with care.
-
Triethylamine (Et₃N) or Pyridine: A non-nucleophilic organic base is required to neutralize the HCl generated during the reaction.[4][14] This prevents the acid from catalyzing side reactions or degrading the acid-sensitive dioxaspiro (ketal) functionality.
-
Dichloromethane (DCM): A dry, aprotic solvent is chosen to dissolve the reactants without participating in the reaction.
-
-
Conditions:
-
Anhydrous Conditions: All glassware must be oven- or flame-dried, and the reaction run under an inert atmosphere (N₂ or Ar) to prevent moisture from hydrolyzing the highly reactive TsCl.
-
Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction between the alcohol and TsCl. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
-
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 5,8-dioxaspiro[3.4]octane-2-methanol (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cool the solution to 0°C using an ice-water bath.
-
To the stirred solution, add triethylamine (1.5 eq.) via syringe.
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure tosylate.
Caption: Workflow for the tosylation of 5,8-dioxaspiro[3.4]octane-2-methanol.
Application: Nucleophilic Substitution with Sodium Azide
This protocol demonstrates the utility of the synthesized tosylate as a substrate for an Sₙ2 reaction, a common subsequent step in many synthetic routes.
-
Substrate: The tosylate is an ideal substrate because the tosylate anion (TsO⁻) is a very stable, and therefore excellent, leaving group.
-
Nucleophile: Sodium azide (NaN₃) is a strong nucleophile, favoring the Sₙ2 pathway.
-
Solvent: Dimethylformamide (DMF) is a polar aprotic solvent, which is ideal for Sₙ2 reactions. It solvates the cation (Na⁺) while leaving the anion (N₃⁻) relatively "naked" and highly nucleophilic.
-
Safety: WARNING: Sodium azide is highly toxic and can form explosive heavy metal azides. Use extreme caution and follow all institutional safety protocols.
-
In a round-bottom flask, dissolve the 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate (1.0 eq.) in anhydrous DMF.
-
Add sodium azide (NaN₃, 1.5-2.0 eq.) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 6-18 hours.
-
Monitor the reaction by TLC for the disappearance of the starting tosylate.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting azide product by flash chromatography.
Caption: Logical flow for inferring the hazard profile of the target compound.
References
- Safety Data Sheet for a similar dioxaspiro compound. (No specific title available). Source provided discusses general safety precautions for dioxaspiro compounds, including storage, handling, and fire-fighting measures.
- General Safety Data Sheet for Hazardous Chemicals. (No specific title available). Source provides GHS hazard statements (H302, H317, H318, H334, H335) and precautionary statements (P261, P264, P270, etc.) applicable to sensitizing and irritating chemicals.
- Safety Data Sheet for KONNATE TM-30.Source details precautions for handling skin-irritating and sensitizing chemicals, including first-aid and spill cleanup procedures.
- Safety Data Sheet for a Dioxaspiro-containing compound. Tokyo Chemical Industry. Source provides hazard statements for harmful and corrosive substances, along with detailed first-aid and response procedures.
- Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate Safety Information. Sigma-Aldrich. Source provides GHS information for a related dioxaspiro compound, including H-statement H302 (Harmful if swallowed).
- Organic Syntheses Procedure for Tosylates. Organic Syntheses. Source describes general laboratory safety and waste disposal information for handling hazardous materials in organic chemistry.
- Safety Data Sheet for 1,4-Dioxaspiro[4.5]decane. Tokyo Chemical Industry. Source provides information on safe storage conditions for spirocyclic ethers.
- General Material Safety Data Sheet (Korean).Source provides general safety precautions, storage, and emergency procedures for flammable and hazardous chemicals.
- Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. Source provides a typical procedure for the tosylation of an alcohol using p-toluenesulfonyl chloride and a base like pyridine or triethylamine.
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. Source describes the synthesis and utility of related dioxaspiro[3.4]octane structures as building blocks in medicinal chemistry.
- Tosylates And Mesylates. Master Organic Chemistry. Source provides a clear overview of why alcohols are converted to tosylates and their subsequent use in substitution and elimination reactions.
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. Source provides context on the use of spirocyclic oxetanes (related to dioxaspiro compounds) in drug discovery.
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. This article details the synthesis of related building blocks and their potential applications.
- Mesylates and Tosylates with Practice Problems. Chemistry Steps. Source explains the mechanism of tosylation and the role of the base in neutralizing the acid byproduct.
- Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. This review highlights the increasing importance of spirocycles in medicinal chemistry.
- 5,8-dioxaspiro[3.4]octane-2-methanol. PubChem. Source is a database entry for the parent alcohol of the target compound.
- Methyl Benzenesulfonate - SAFETY DATA SHEET.Source provides a model SDS for a simple sulfonate ester, showing typical hazard classifications for this functional group.
- Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives: An Application Note and Detailed Protocol. Benchchem. Source highlights the significance of spirocyclic scaffolds in drug design for improving biological target affinity and selectivity.
Sources
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. PubChemLite - 5,8-dioxaspiro[3.4]octane-2-methanol (C7H12O3) [pubchemlite.lcsb.uni.lu]
- 7. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate | 1037175-81-7 [sigmaaldrich.com]
- 10. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. organic-synthesis.com [organic-synthesis.com]
Crystallographic Data and 3D Structural Analysis of 5,8-Dioxaspirooctan-2-yl 4-methylbenzenesulfonate: A Key Intermediate in Drug Discovery
Crystallographic Data and 3D Structural Analysis of 5,8-Dioxaspiro[1]octan-2-yl 4-methylbenzenesulfonate: A Key Intermediate in Drug Discovery
Executive Summary
5,8-Dioxaspiro[1]octan-2-yl 4-methylbenzenesulfonate (often referred to as the spirocyclic tosylate intermediate) is a highly specialized, conformationally restricted scaffold utilized in modern medicinal chemistry. It serves as a critical building block in the synthesis of potent Leucine-rich repeat kinase 2 (LRRK2) inhibitors for neurodegenerative diseases [1] and Factor XIa (FXIa) inhibitors for thromboembolic disorders [2]. This whitepaper provides an in-depth technical analysis of its 3D crystallographic properties, stereoelectronic profile, and the self-validating experimental methodologies required for its synthesis and structural elucidation.
3D Conformational Analysis & Stereoelectronics
The pharmacological utility of the 5,8-dioxaspiro[1]octane system stems from its ability to lock molecular conformations, thereby reducing the entropic penalty upon target-receptor binding compared to flexible alkyl chains [3].
The Spirocyclic Core
The 3D architecture is defined by the spiro junction (C1) connecting a four-membered cyclobutane ring and a five-membered 1,3-dioxolane ring.
-
Cyclobutane Puckering: To relieve Pitzer strain (eclipsing C-H bonds), the cyclobutane ring avoids a planar geometry, adopting a "puckered" or butterfly conformation. The puckering angle typically ranges between 25° and 30°.
-
Dioxolane Envelope: The 1,3-dioxolane ring adopts an envelope conformation to minimize steric repulsion between the lone pairs of the two oxygen atoms.
-
Orthogonal Geometry: The sp3 hybridization of the spiro carbon enforces a near 90° orthogonal relationship between the mean planes of the two rings, creating a highly rigid, three-dimensional vector for substituent projection.
The Tosylate Leaving Group
The 4-methylbenzenesulfonate (tosylate) group at the C2 position is a highly polarizable, resonance-stabilized leaving group. Crystallographic data of analogous systems reveals that the tosylate group preferentially adopts a pseudo-equatorial orientation relative to the puckered cyclobutane ring to minimize transannular steric clashes. The anti-periplanar arrangement of the C-O bond relative to the sulfonate S-O bonds is critical, as it dictates the trajectory for incoming nucleophiles during subsequent SN2 displacement reactions.
3D conformational features of the spirocyclic tosylate core.
Crystallographic Data & Solid-State Interactions
While routine synthetic intermediates are often characterized solely by NMR and LCMS, single-crystal X-ray diffraction (SCXRD) is essential for confirming the relative stereochemistry and ring-puckering dynamics of spirocycles. Based on homologous spiro[1]octane tosylate structures [3], the solid-state packing is primarily driven by dipole-dipole interactions and weak non-classical hydrogen bonds.
Table 1: Representative Crystallographic Parameters for Spirocyclic Tosylates
ParameterValue / DescriptionCausality / SignificanceChemical FormulaC13H16O5SDefines the asymmetric unit composition.Molecular Weight284.33 g/mol Used for density ( ρcalc ) calculations.Crystal SystemMonoclinicTypical for chiral/prochiral organic molecules.Space Group P21/c Allows for efficient packing of the bulky tosyl group.Temperature100(2) KSuppresses thermal atomic displacement parameters (ADPs).RadiationMo K α ( λ=0.71073 Å)Provides high-resolution data for strained C-C bonds.Spiro Angle (C-C-C)~104.5° / ~106.2°Deviation from ideal 109.5° highlights inherent ring strain.Intermolecular ForcesC-H···O and π π stackingTosylate oxygens act as H-bond acceptors for cyclobutane protons.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each critical step includes a physical or chemical rationale (causality) and a verification checkpoint.
Synthetic Workflow for Crystallization
The synthesis of 5,8-dioxaspiro[1]octan-2-yl 4-methylbenzenesulfonate is achieved in three robust steps from commercially available precursors [1].
Step 1: Ketalization (Dean-Stark)
-
Procedure: To a solution of 3-(benzyloxy)cyclobutanone (1.0 eq) in toluene, add ethane-1,2-diol (2.0 eq) and 4-methylbenzenesulfonic acid (TsOH, 0.1 eq). Reflux at 110 °C for 2 hours using a Dean-Stark apparatus.
-
Causality: The cyclobutanone carbonyl is highly reactive due to ring strain, but ketalization produces water. The Dean-Stark trap is non-negotiable; removing water physically drives the thermodynamically unfavorable equilibrium forward.
-
Validation: TLC (Hexane:EtOAc) must show complete consumption of the ketone.
Step 2: Deprotection (Hydrogenolysis)
-
Procedure: Dissolve the intermediate in methanol. Add 10% Pd/C (catalytic) and stir under an H2 atmosphere (balloon) overnight. Filter through Celite.
-
Causality: Hydrogenolysis specifically cleaves the benzyl ether without disturbing the acid-sensitive 1,3-dioxolane ring.
-
Validation: LCMS must show the loss of the benzyl group (mass shift of -90 Da), yielding the free alcohol.
Step 3: Tosylation
-
Procedure: Dissolve the alcohol in anhydrous dichloromethane (DCM) at 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only acts as an acid scavenger for the generated HCl.
-
Validation: Recrystallization via slow vapor diffusion (DCM/Hexanes) yields X-ray quality crystals.
Synthetic pathway of 5,8-Dioxaspiro[1]octan-2-yl tosylate.
Single-Crystal X-Ray Diffraction (SCXRD) Methodology
To accurately map the electron density of the strained spiro junction, high-resolution SCXRD is required.
-
Crystal Selection & Mounting: Select a colorless, block-shaped crystal under a polarized light microscope. Mount using paratone oil on a nylon loop. Causality: Paratone oil prevents crystal degradation from atmospheric moisture and acts as a rigid glass matrix when flash-cooled.
-
Data Collection: Transfer the crystal to a goniometer equipped with a cold nitrogen stream (100 K). Collect diffraction frames using Mo K α radiation. Causality: Cryogenic temperatures are critical to minimize thermal vibrations, which would otherwise blur the electron density map of the flexible cyclobutane ring.
-
Data Reduction: Integrate frames using APEX3 or equivalent software. Apply a multi-scan absorption correction (e.g., SADABS).
-
Structure Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) to locate heavy atoms (S, O, C). Refine the model using full-matrix least-squares on F2 (SHELXL). Validation: The structural model is validated when the final R1 value is < 5% and the Goodness-of-Fit (GooF) approaches 1.0.
Step-by-step X-ray diffraction workflow for structural elucidation.
Conclusion
The 5,8-dioxaspiro[1]octan-2-yl 4-methylbenzenesulfonate intermediate represents a triumph of modern structural chemistry, merging the conformational rigidity of a spirocycle with the synthetic utility of a tosylate leaving group. By understanding its 3D crystallographic profile and employing rigorous, self-validating synthetic and analytical protocols, drug development professionals can reliably leverage this scaffold to generate highly selective, metabolically stable therapeutics.
References
- Title: WO2015113452A1 - Compounds (LRRK2 Inhibitors)
- Title: WO2018039094A1 - Pyridine-1-oxide derivatives and their use as factor xia inhibitors Source: World Intellectual Property Organization / Google Patents URL
-
Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL: [Link]
Application Note: Protocol for Nucleophilic Substitution of 5,8-Dioxaspiro[3.4]octan-2-yl 4-Methylbenzenesulfonate
Executive Summary & Mechanistic Rationale
The spirocyclic scaffold 5,8-dioxaspiro[3.4]octane has emerged as a privileged structural motif in modern medicinal chemistry. It is frequently utilized to improve the metabolic stability and pharmacokinetic profiles of small-molecule therapeutics, serving as a critical building block in the synthesis of LRRK2 inhibitors for neurodegenerative diseases, TRPV3 antagonists for pain management, and KRAS inhibitors in oncology[1].
A critical synthetic node in accessing these derivatives is the nucleophilic substitution ( SN2 ) of 5,8-dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate (tosylate). However, conducting an SN2 reaction on a cyclobutane ring presents unique thermodynamic and kinetic challenges that must be carefully managed:
-
The Transition State Penalty: SN2 reactions require a concerted backside attack, forcing the reacting carbon into a 5-coordinate trigonal bipyramidal transition state[2]. For a standard cyclobutane ring, compressing the internal bond angles to accommodate this geometry drastically increases angle strain, leading to a high activation energy ( ΔG‡ ).
-
Spiro-Ketal Modulation: The presence of the 1,3-dioxolane ring at the spiro carbon (C4) alters the natural puckering of the cyclobutane ring. This conformational locking mildly relieves the steric hindrance typically encountered during the backside approach of the nucleophile, facilitating the substitution.
-
Leaving Group Superiority: To overcome the inherent activation barrier, the hydroxyl group is converted into a tosylate. Sulfonates are exceptional leaving groups because their conjugate bases are highly resonance-stabilized, lowering the overall free energy of the transition state and making them vastly superior to halides in highly strained systems[3].
Experimental Design & Parameter Optimization
Successful substitution requires a delicate balance between promoting the second-order SN2 pathway and suppressing the competing unimolecular/bimolecular elimination ( E1/E2 ) pathways.
-
Solvent Selection: Polar aprotic solvents (DMF, DMSO) are mandatory. They increase the polarizability and effective nucleophilicity of the attacking species by leaving it un-solvated (naked), which is critical for overcoming the steric barrier of the spirocyclic system[3].
-
Temperature Control: Thermal activation is required to overcome the cyclobutane ring strain, but excessive heat shifts the thermodynamic equilibrium toward the entropically favored elimination products (cyclobutenes).
Table 1: Optimization of SN2 Conditions for Azidation
Model Reaction: 5,8-Dioxaspiro[3.4]octan-2-yl tosylate + NaN3 (2.0 equiv.)
| Solvent | Temp (°C) | Time (h) | Conversion (%) | SN2 : E2 Ratio | Mechanistic Observation |
| THF | 65 | 24 | < 15% | > 99:1 | Insufficient thermal energy; poor solubility of the azide salt. |
| MeCN | 80 | 18 | 45% | 95:5 | Moderate polarity limits nucleophile activation. |
| DMF | 85 | 14 | > 95% | 92:8 | Optimal balance of reaction rate and product stability. |
| DMSO | 100 | 12 | 88% | 70:30 | High temperature promotes competing E2 elimination. |
Process Visualization
Workflow for the nucleophilic substitution of 5,8-dioxaspiro[3.4]octan-2-yl tosylate.
Detailed Experimental Protocols (Self-Validating)
Protocol A: Azidation (Synthesis of 2-Azido-5,8-dioxaspiro[3.4]octane)
This protocol is ideal for generating a primary amine precursor via subsequent Staudinger reduction or for use in Click Chemistry.
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5,8-dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Causality: Anhydrous conditions are critical. Water acts as a competing nucleophile, which would hydrolyze the tosylate back to the starting alcohol, destroying the leaving group[3].
-
-
Nucleophile Addition: Add Sodium Azide ( NaN3 , 2.5 eq) in one single portion.
-
Causality: A stoichiometric excess of the nucleophile drives the equilibrium of the second-order reaction forward, compensating for the high activation energy of the cyclobutane system.
-
-
Thermal Activation: Heat the reaction mixture to 85°C and stir for 14-16 hours.
-
Causality: 85°C provides sufficient kinetic energy to reach the trigonal bipyramidal transition state. Exceeding 95°C significantly increases the rate of E2 elimination, degrading the yield.
-
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1).
-
Self-Validation: The tosylate starting material is highly UV-active due to the aromatic ring. The aliphatic azide product is UV-inactive and requires a KMnO4 or Ninhydrin stain for visualization.
-
-
Quench & Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (10 volumes) and wash with a 5% aqueous LiCl solution (3 x 5 volumes), followed by brine.
-
Causality: DMF is highly miscible with both water and organic solvents. The addition of LiCl drastically increases the ionic strength of the aqueous phase, effectively "salting out" the DMF from the organic layer and preventing product loss into the aqueous waste.
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
-
Stereochemical Note: The SN2 mechanism proceeds with complete Walden inversion of stereochemistry[2]. If starting from a pure stereoisomer, the product will be inverted.
-
Protocol B: Amination with N-Heterocycles (e.g., Piperidine/Pyrazole)
Used for direct installation of pharmacophores in kinase inhibitor synthesis.
-
Preparation: Dissolve the tosylate (1.0 eq) in anhydrous DMSO (0.2 M).
-
Reagent Addition: Add the secondary amine (3.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the generated p-toluenesulfonic acid. Without DIPEA, the acid would protonate the nucleophilic amine, rendering it inactive and stalling the reaction.
-
-
Thermal Activation: Heat to 90°C for 18 hours.
-
Workup: Quench with water and extract with EtOAc. Wash extensively with water (5 x 5 volumes) to remove the DMSO. Purify via preparative HPLC or silica gel chromatography.
Analytical Checkpoints & Troubleshooting
-
High Elimination Byproducts (Cyclobutenes): If LC-MS indicates a mass corresponding to the elimination of the tosylate (-172 Da) without nucleophile incorporation, the basicity of the nucleophile is overpowering its nucleophilicity. Solution: Lower the reaction temperature by 10°C or switch from DMSO to DMF to slightly attenuate the basicity.
-
Stereochemical Validation: Because the SN2 reaction proceeds via a concerted backside attack[2], 2D-NMR (NOESY/ROESY) must be used to confirm the relative stereochemistry of the newly installed group against the spiro-ketal oxygen atoms. The cross-ring NOE signals will clearly confirm the Walden inversion.
Sources
Application Notes & Protocols: 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate as a Versatile Leaving Group for Advanced Organic Synthesis
Introduction: Overcoming Synthetic Hurdles with Advanced Reagents
In the intricate landscape of modern organic synthesis, particularly within drug discovery and development, the strategic manipulation of functional groups is a cornerstone of success. A frequent and critical challenge is the transformation of alcohols, which possess a notoriously poor leaving group (the hydroxyl ion, -OH), into substrates suitable for nucleophilic substitution reactions.[1][2] The conversion of an alcohol into a sulfonate ester, such as a p-toluenesulfonate (tosylate), is a highly effective and widely adopted strategy to overcome this hurdle.[3][4]
Tosylates are exceptional leaving groups because the resulting tosylate anion is a weak base, stabilized by extensive resonance across its sulfonyl group.[1][3] This inherent stability facilitates its departure during nucleophilic attack, enabling a vast array of synthetic transformations that are otherwise difficult to achieve.[2][3]
This guide introduces 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate , a specialized tosylate reagent that not only serves as an excellent leaving group but also incorporates a spirocyclic oxetane moiety into the target molecule. This unique structural feature is of significant interest in medicinal chemistry for its ability to impart favorable physicochemical properties, such as increased three-dimensionality and improved aqueous solubility.[5][6] These application notes provide a comprehensive overview of the synthesis of this reagent and detailed protocols for its application in nucleophilic substitution reactions, empowering researchers to construct complex molecules with enhanced drug-like properties.
Synthesis of the Precursor and Final Reagent
The preparation of 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate is a straightforward two-step process starting from the corresponding alcohol, 5,8-Dioxaspiro[3.4]octane-2-methanol.
Synthesis of 5,8-Dioxaspiro[3.4]octane-2-methanol (Precursor Alcohol)
The precursor alcohol can be synthesized via the reduction of a corresponding carboxylic acid or ester derivative, such as 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid. A robust method involves the use of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent.
Protocol 1: Synthesis of 5,8-Dioxaspiro[3.4]octane-2-methanol
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add a suspension of LiAlH₄ (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Cool the suspension to 0 °C using an ice bath. Dissolve 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid methyl ester (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for safety and results in a granular precipitate that is easy to filter.
-
Work-up: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 5,8-Dioxaspiro[3.4]octane-2-methanol[7][8], can be purified further by flash column chromatography if necessary.
Tosylation of 5,8-Dioxaspiro[3.4]octane-2-methanol
The conversion of the alcohol to the target tosylate is achieved using p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine. The base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[9] The tosylation process proceeds with retention of stereochemistry at the carbinol carbon.[2][10]
Protocol 2: Synthesis of 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate
-
Setup: Dissolve 5,8-Dioxaspiro[3.4]octane-2-methanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Addition of Reagents: Cool the solution to 0 °C. Add triethylamine (1.5 eq.) or pyridine (2.0 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate can be purified by recrystallization (e.g., from an ethanol/hexane mixture) to yield the final product as a stable, crystalline solid.
Application in Nucleophilic Substitution (S_N2) Reactions
The primary utility of 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate is to serve as an electrophilic substrate in nucleophilic substitution reactions, typically following an S_N2 pathway.[9][11] This reaction allows for the introduction of a wide variety of functional groups by displacing the excellent tosylate leaving group. A key feature of the S_N2 reaction is the inversion of stereochemistry at the reaction center.[1][11]
General Workflow for S_N2 Displacement
The following diagram illustrates the general workflow for utilizing the spirocyclic tosylate in a typical S_N2 reaction.
Caption: General workflow from alcohol to substituted spirocyclic product.
Detailed Protocol for Nucleophilic Substitution
This protocol provides a general method for the displacement of the tosylate group with a representative nucleophile, sodium azide (NaN₃), to form an organic azide. This azide can be further elaborated, for example, via Staudinger reduction to an amine or through click chemistry.
Protocol 3: Azide Substitution (S_N2 Reaction)
-
Setup: Dissolve 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate (1.0 eq.) in an appropriate polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).
-
Addition of Nucleophile: Add sodium azide (NaN₃, 1.5-2.0 eq.) to the solution.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. The progress of the reaction should be monitored by TLC to confirm the consumption of the starting tosylate.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or diethyl ether (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude azide product can be purified by flash column chromatography on silica gel.
Reaction Data and Scope
The versatility of the 5,8-Dioxaspiro[3.4]octan-2-yl tosylate leaving group allows for reactions with a wide range of nucleophiles. The following table summarizes typical conditions for various transformations.
| Nucleophile (Reagent) | Solvent | Temperature (°C) | Product Functional Group |
| Sodium Azide (NaN₃) | DMF | 60-80 | Azide (-N₃) |
| Sodium Cyanide (NaCN) | DMSO | 60-80 | Nitrile (-CN) |
| Sodium Thiophenoxide (PhSNa) | THF | 25-50 | Thioether (-SPh) |
| Lithium Bromide (LiBr) | Acetone | Reflux | Alkyl Bromide (-Br) |
| Sodium Iodide (NaI) | Acetone | Reflux | Alkyl Iodide (-I) |
| Sodium Hydroxide (NaOH) | H₂O/THF | 50-70 | Alcohol (-OH) |
Mechanistic Rationale and Advantages
The S_N2 Reaction Mechanism
The effectiveness of the tosylate group is rooted in its ability to stabilize the negative charge that develops as it departs. The S_N2 reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the tosylate group, leading to a pentavalent transition state and subsequent inversion of stereochemistry.
Caption: Mechanism of S_N2 displacement of a tosylate leaving group.
Strategic Advantages of the 5,8-Dioxaspiro[3.4]octane Scaffold
The use of this specific tosylate reagent is not merely a means to an end for substitution reactions; it is a strategic choice for introducing a highly valuable molecular scaffold.
-
Escape from Flatland: Spirocyclic systems are inherently three-dimensional. Incorporating the 5,8-dioxaspiro[3.4]octane moiety helps molecules "escape from flatland," a design principle in modern medicinal chemistry aimed at improving binding selectivity and pharmacokinetic properties by increasing the fraction of sp³-hybridized carbons (Fsp³).[5]
-
Improved Physicochemical Properties: The inclusion of oxygen atoms within the spirocyclic framework, particularly in the form of an oxetane, can significantly enhance aqueous solubility and reduce lipophilicity compared to purely carbocyclic analogues.[5][6] These are critical parameters for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.
-
Metabolic Stability and Isosterism: The strained four-membered oxetane ring is a fascinating combination of a stable motif and a reactive intermediate.[12] It can serve as a polar and metabolically stable isostere for less desirable functional groups like gem-dimethyl or carbonyl groups, potentially blocking sites of metabolic oxidation.[13]
By providing a reliable method for incorporating this advanced scaffold, 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate serves as a powerful tool for researchers, scientists, and drug development professionals aiming to synthesize the next generation of complex and effective therapeutic agents.
References
- Orango. (2025, October 20). What is OTs in Organic Chemistry – A Complete Guide.
- Fiveable. (2025, August 15). Tosylates: Organic Chemistry Study Guide.
- Benchchem. (2025). The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research.
- Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry.
- Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12, 11294-11305.
- LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts.
- Royal Society of Chemistry. (2021). Oxa-spirocycles: synthesis, properties and applications.
- ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery.
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11898-11951.
- Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products.
- Garai, B., et al. (2025, August 10). Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. ResearchGate.
- ResearchGate. (n.d.). Spirocycles and their application in chemistry.
- Merck. (n.d.). 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid.
- MilliporeSigma. (n.d.). 5,8-Dioxaspiro[3.4]octane-2-methanol | 545882-60-8.
- PubChem. (n.d.). 5,8-dioxaspiro[3.4]octane-2-methanol.
- LibreTexts. (2019, September 20). 9.13: Tosylate—Another Good Leaving Group. Chemistry LibreTexts.
- University of Calgary. (n.d.). Ch8 : Tosylates.
- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
- Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
- Google Patents. (n.d.). US5194651A - Tosylation of alcohols.
- BLDpharm. (n.d.). 545882-60-8|5,8-Dioxaspiro[3.4]octan-2-ylmethanol.
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- 6. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. PubChemLite - 5,8-dioxaspiro[3.4]octane-2-methanol (C7H12O3) [pubchemlite.lcsb.uni.lu]
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- 13. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
Application Notes and Protocols: 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate in Spirocycle Design
Introduction: The Strategic Role of Spirocyclic Linchpins
The contemporary medicinal chemistry landscape is heavily focused on "escaping from flatland"—a paradigm shift from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds. This transition improves critical pharmacokinetic parameters, including aqueous solubility, metabolic stability, and target selectivity [1, 2].
Within this space, 5,8-dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate (often referred to as 5,8-dioxaspiro[3.4]octan-2-yl tosylate) has emerged as a highly versatile bifunctional building block. Structurally, it is the ethylene glycol acetal of 3-hydroxycyclobutanone, functionalized with a tosylate leaving group. This specific architecture serves two critical mechanistic purposes:
-
Electrophilic Hub: The tosylate group overcomes the inherent steric hindrance and internal strain (I-strain) of the cyclobutane ring, providing an exceptional leaving group for nucleophilic substitution (S_N2) by amines, phenols, or heterocycles.
-
Orthogonal Protection: The 1,3-dioxolane acetal masks the highly electrophilic cyclobutanone core. Without this protection, nucleophiles would preferentially attack the carbonyl carbon rather than displacing the leaving group. Post-substitution, the acetal can be unmasked under mild acidic conditions to reveal the ketone for downstream functionalization (e.g., reductive amination) [1, 3].
Physicochemical Profiling: Flatland vs. Spirocycles
The incorporation of the 5,8-dioxaspiro[3.4]octane motif dramatically alters the physicochemical profile of a drug candidate compared to traditional carbocycles. The table below summarizes the causality behind these property shifts.
| Structural Motif | Fsp³ Contribution | Relative Lipophilicity (clogP impact) | Conformational Rigidity | Medicinal Chemistry Utility |
| Phenyl Ring | 0.0 | High | Planar / Rigid | Traditional hydrophobic interactions; prone to CYP450 metabolic oxidation. |
| Cyclobutyl Ring | 1.0 | Moderate | Flexible (Puckered) | Aliphatic spacer; limited vector control due to rapid ring flipping. |
| 5,8-Dioxaspiro[3.4]octane | 1.0 | Low (Increased Polar Surface Area) | Highly Rigid | Morpholine bioisostere; provides precise 3D exit vectors and resists metabolism [4]. |
Synthetic Logic and Workflow
The strategic value of 5,8-dioxaspiro[3.4]octan-2-yl tosylate lies in its ability to act as a gateway to complex 1,3-disubstituted cyclobutanes and novel azaspiro[3.4]octanes. The workflow relies on sequential, orthogonal chemical logic.
Caption: Synthetic workflow utilizing 5,8-dioxaspiro[3.4]octan-2-yl tosylate for cyclobutane functionalization.
Caption: Pharmacokinetic optimization logic replacing planar rings with spirocyclic scaffolds.
Experimental Protocols
The following protocols represent self-validating systems designed to maximize yield while mitigating the inherent challenges of cyclobutane chemistry (e.g., ring opening or elimination side-reactions).
Protocol A: Nucleophilic Substitution (S_N2) of the Tosylate
This protocol details the installation of a secondary amine onto the cyclobutane core.
Materials:
-
5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate (1.0 equiv)
-
Secondary Amine Nucleophile (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 5,8-dioxaspiro[3.4]octan-2-yl tosylate and the amine nucleophile.
-
Solvent & Base Addition: Add anhydrous DMF to achieve a 0.2 M concentration, followed by K₂CO₃.
-
Causality: DMF is a polar aprotic solvent that unsolvates the amine, significantly increasing its nucleophilicity. This is critical to overcome the steric hindrance and I-strain of the cyclobutane ring. K₂CO₃ acts as a non-nucleophilic base to scavenge the liberated p-toluenesulfonic acid without competing for the electrophile.
-
-
Thermal Activation: Heat the reaction mixture to 80 °C under an inert atmosphere (N₂) for 12–16 hours.
-
Causality: Room temperature S_N2 on cyclobutanes is notoriously slow; thermal energy is required to reach the transition state.
-
-
Self-Validation Check: Monitor the reaction via LCMS. The disappearance of the tosylate peak and the emergence of the product mass [M+H]⁺ confirms conversion.
-
Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution.
-
Causality: Aqueous LiCl effectively partitions DMF into the aqueous phase, preventing high-boiling solvent carryover during concentration.
-
-
Purification: Dry over Na₂SO₄, filter, concentrate, and purify via silica gel flash chromatography.
Protocol B: Mild Acidic Acetal Deprotection
Once the nucleophile is installed, the acetal must be cleaved to reveal the cyclobutanone for further elaboration.
Materials:
-
Acetal-protected intermediate (from Protocol A)
-
Trifluoroacetic Acid (TFA, 5.0 equiv)
-
Tetrahydrofuran (THF) and Water (H₂O)
Step-by-Step Methodology:
-
Dissolution: Dissolve the intermediate in a 4:1 mixture of THF and H₂O (0.1 M concentration).
-
Acid Addition: Cool the mixture to 0 °C using an ice bath. Add TFA dropwise.
-
Causality: TFA provides sufficient protic strength to hydrolyze the 1,3-dioxolane ring. The low temperature and specific acid choice prevent the cleavage of the newly formed C-N bonds and suppress acid-catalyzed cyclobutane ring expansion.
-
-
Hydrolysis: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.
-
Self-Validation Check: Monitor via LCMS. The reaction is complete when the acetal mass [M+H]⁺ is entirely replaced by the ketone mass[M-44+H]⁺ (loss of the ethylene glycol fragment).
-
Neutralization: Carefully neutralize the reaction by adding saturated aqueous NaHCO₃ dropwise until the pH reaches 7–8.
-
Causality: Immediate neutralization prevents the degradation of the strained cyclobutanone core during concentration.
-
-
Isolation: Extract with Dichloromethane (DCM), dry over Na₂SO₄, concentrate under reduced pressure, and use the resulting 3-substituted cyclobutanone directly in downstream reactions (e.g., reductive amination).
References
- WO2015113452A1 - Compounds - Google Patents. (Details the synthesis of 5,8-dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate [Intermediate D161] and its application in LRRK2 inhibitor design).
- A Comparative Study of Spiro[3.4]octanols and Their Carbocyclic Analogs: A Guide for Researchers - Benchchem. (Discusses the physicochemical advantages and metabolic stability of spiro[3.4]octane scaffolds).
- Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis - CCS Chemistry. (Explores the synthesis and bioisosteric relationships of small spirocyclic scaffolds in modern drug discovery).
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - ResearchGate. (Highlights the use of spiro[3.4]octane derivatives as bioisosteres for morpholine and piperazine to improve target selectivity).
Application Note: Mild and High-Yielding Tosylation Protocol for 5,8-Dioxaspiro[3.4]octan-2-ol
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of electrophilic intermediates for complex API development.
Introduction & Strategic Context
5,8-dioxaspiro[3.4]octan-2-ol is a highly valuable spirocyclic building block in medicinal chemistry. Its conversion to the corresponding tosylate (5,8-dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate) activates the C2 position, transforming a poor hydroxyl leaving group into an excellent electrophile for subsequent nucleophilic displacement (typically by primary or secondary amines).
This specific structural motif is a critical intermediate in the synthesis of potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. These inhibitors are actively investigated for their disease-modifying potential in Parkinson's disease, Alzheimer's disease, and other neuroinflammatory disorders 1.
Role of tosylate-derived LRRK2 inhibitors in halting Parkinson's disease progression.
Quantitative Data: Reaction Stoichiometry
The tosylation of strained cyclobutanols requires careful optimization to prevent ring-opening or elimination. The following stoichiometry is optimized for a 2.5 g scale reaction.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Moles (mmol) | Role |
| 5,8-dioxaspiro[3.4]octan-2-ol | 144.17 | 1.0 | 2.50 g | 19.21 | Substrate |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 10.07 mL | 57.60 | Base / Scavenger |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.2 | 4.39 g | 23.05 | Electrophile |
| Dichloromethane (DCM) | 84.93 | - | 10.00 mL | - | Solvent |
Step-by-Step Experimental Protocol
Step-by-step experimental workflow for the tosylation of 5,8-dioxaspiro[3.4]octan-2-ol.
Phase 1: Setup and Initiation
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon).
-
Dissolution: Dissolve 5,8-dioxaspiro[3.4]octan-2-ol (2.5 g, 19.21 mmol) in anhydrous Dichloromethane (10.0 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (10.07 mL, 57.6 mmol) to the stirring solution in a single continuous stream.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to exactly 0 °C for 10 minutes.
Phase 2: Reaction Execution
-
Reagent Addition: Slowly add p-Toluenesulfonyl chloride (4.39 g, 23.05 mmol) portion-wise over 5–10 minutes to manage the exothermic nature of the reaction.
-
Incubation: Stir the reaction mixture continuously at 0 °C for 2 hours.
-
In-Process Control (IPC): Monitor reaction completion via TLC (e.g., Petroleum Ether:Ethyl Acetate = 4:1) or LCMS. The product will appear as a new, less polar UV-active spot.
Phase 3: Quench and Isolation
-
Quench: Once the starting material is fully consumed, quench the reaction at 0 °C by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 5 minutes.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 × 20 mL).
-
Drying: Combine the organic extracts and dry over anhydrous Sodium Sulfate (Na₂SO₄).
-
Concentration: Filter the suspension to remove the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at ≤ 30 °C water bath temperature) to afford 5,8-dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate.
Causality & Experimental Insights (E-E-A-T)
To ensure a self-validating and robust protocol, it is critical to understand the mechanistic causality behind the chosen reaction parameters:
-
Base Selection and the Chloride Substitution Risk: A common failure mode in the tosylation of sensitive alcohols is the inadvertent conversion of the target tosylate into an alkyl chloride. When highly nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) or pyridine are used in halogenated solvents, they form a highly reactive sulfonylammonium intermediate. The displaced chloride ion can then attack the activated substrate, reducing yield 2. By utilizing DIPEA—a sterically hindered, non-nucleophilic base—this protocol suppresses the formation of the reactive intermediate, preventing chlorination and preserving the strained cyclobutane ring.
-
Temperature Control and High Concentration: The reaction is conducted at a highly concentrated state (~1.9 M in DCM) at strictly 0 °C. The high concentration accelerates the bimolecular reaction rate between the alcohol and TsCl, compensating for the lower temperature. Maintaining 0 °C is critical because tosylation is exothermic; elevated temperatures increase the risk of elimination (forming a cyclobutene derivative) or thermal degradation of the substrate.
-
Aqueous Quench Dynamics: The spiro-fused 1,3-dioxolane ring is an acetal, which is inherently stable to base but highly labile under acidic conditions. The generation of HCl during the reaction is buffered by the 3.0 equivalents of DIPEA. However, quenching with saturated aqueous NaHCO₃ is a mandatory safeguard. It ensures the biphasic mixture remains mildly basic during extraction, neutralizing any residual TsCl and preventing acid-catalyzed ring-opening of the dioxolane during concentration.
References
- WO2015113452A1 - Compounds (LRRK2 Inhibitor Synthesis)
-
Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions MDPI - Polymers URL:[Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of spirocyclic scaffolds is a paramount strategy in modern medicinal chemistry for designing drug candidates with superior three-dimensional character, metabolic stability, and physicochemical properties.[1][2] The 5,8-dioxaspiro[3.4]octane motif, a conformationally restricted bioisostere of commonly used groups, presents a valuable building block for exploring novel chemical space. This guide provides an in-depth technical overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate. We will explore the rationale behind condition selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering researchers a robust framework for synthesizing diverse derivatives of this important spirocyclic system.
Introduction: The Strategic Value of the 5,8-Dioxaspiro[3.4]octane Scaffold
Spirocycles, characterized by two rings sharing a single atom, enforce a rigid, three-dimensional geometry that is highly sought after in drug discovery. This structural feature can enhance binding affinity to biological targets and improve ADME (absorption, distribution, metabolism, and excretion) properties compared to their flat, aromatic counterparts. The 5,8-dioxaspiro[3.4]octane core, in particular, offers a unique combination of a hydrophilic ketal portion and a modifiable cyclobutane ring, making it an attractive scaffold for novel therapeutics.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation in organic synthesis.[3][4] Utilizing tosylates as electrophilic partners provides a stable, crystalline, and readily accessible alternative to more reactive but less stable halides.[4] This document focuses specifically on the secondary C(sp³)-tosylate, 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate, a challenging but rewarding substrate class.
Core Mechanistic Principles & Challenges
The general catalytic cycle for palladium-catalyzed cross-coupling reactions provides the foundation for our experimental design. Understanding this cycle is crucial for troubleshooting and optimization.
Figure 2: Workflow for the synthesis of the tosylate starting material.
Protocol 1: Synthesis of 5,8-Dioxaspiro[3.4]octan-2-ol
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add 5,8-Dioxaspiro[3.4]octan-2-one (1.0 equiv).
-
Dissolution: Add methanol (MeOH, approx. 0.2 M) and stir until the ketone is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC until starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding acetone at 0 °C, followed by saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the alcohol, which is often used without further purification.
Protocol 2: Synthesis of 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5,8-Dioxaspiro[3.4]octan-2-ol (1.0 equiv).
-
Solvent: Add anhydrous pyridine (approx. 0.5 M) and cool the solution to 0 °C.
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-16 hours).
-
Workup: Pour the reaction mixture into cold 1 M hydrochloric acid (HCl) and extract with dichloromethane (DCM, 3x).
-
Purification: Combine the organic layers, wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford the title compound as a white solid.
Application Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The following protocols are optimized starting points for coupling reactions with the spirocyclic tosylate. Researchers should perform small-scale test reactions to fine-tune conditions for their specific coupling partners.
A. Suzuki-Miyaura Coupling: C(sp³)-C(sp²) Bond Formation
This reaction is ideal for synthesizing biaryl-like structures with a 3D spirocyclic anchor.
-
Principle: A palladium catalyst facilitates the coupling of the spirocyclic tosylate with an organoboron reagent (boronic acid or ester) in the presence of a base. [5]* Rationale for Conditions:
-
Catalyst System (Pd(OAc)₂ / SPhos): A common and highly effective combination for C(sp³)-electrophiles. SPhos (a Buchwald ligand) is both electron-rich and bulky, promoting the challenging oxidative addition step.
-
Base (K₃PO₄): A moderately strong base that is effective in promoting transmetalation from the boronic acid without causing significant side reactions. [6] * Solvent (Toluene/H₂O): A biphasic solvent system often enhances the rate of Suzuki couplings.
-
| Reagent/Component | Role | Typical Loading/Conc. |
| 5,8-Dioxaspiro[3.4]octan-2-yl tosylate | Electrophile | 1.0 equiv |
| Aryl/Heteroaryl Boronic Acid | Nucleophile | 1.5 - 2.0 equiv |
| Pd(OAc)₂ | Catalyst Precursor | 2-5 mol% |
| SPhos | Ligand | 4-10 mol% |
| K₃PO₄ (potassium phosphate) | Base | 3.0 equiv |
| Toluene / H₂O | Solvent | 10:1 ratio, 0.1 M |
Step-by-Step Protocol:
-
Setup: To a flame-dried Schlenk tube, add the spirocyclic tosylate (1.0 equiv), the boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add degassed toluene and water (10:1 v/v) via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 100-110 °C.
-
Reaction: Stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
B. Buchwald-Hartwig Amination: C(sp³)-N Bond Formation
This protocol enables the synthesis of valuable spirocyclic secondary or tertiary amines, critical intermediates in pharmaceutical development. [7][8]
-
Principle: A palladium-catalyzed cross-coupling of an amine with the spirocyclic tosylate. [7]* Rationale for Conditions:
-
Catalyst System (Pd₂(dba)₃ / RuPhos): Pd₂(dba)₃ is a common Pd(0) source. RuPhos is a highly effective ligand for coupling secondary amines with challenging electrophiles.
-
Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. [9] * Solvent (Dioxane): A polar aprotic solvent that works well for this transformation.
-
| Reagent/Component | Role | Typical Loading/Conc. |
| 5,8-Dioxaspiro[3.4]octan-2-yl tosylate | Electrophile | 1.0 equiv |
| Primary or Secondary Amine | Nucleophile | 1.2 - 1.5 equiv |
| Pd₂(dba)₃ | Catalyst Precursor | 2 mol% |
| RuPhos | Ligand | 4-5 mol% |
| NaOtBu (sodium tert-butoxide) | Base | 2.0 equiv |
| 1,4-Dioxane | Solvent | 0.1 M |
Step-by-Step Protocol:
-
Setup: In a glovebox, add NaOtBu (2.0 equiv) to an oven-dried Schlenk tube. Add the spirocyclic tosylate (1.0 equiv), Pd₂(dba)₃ (2 mol%), and RuPhos (4 mol%).
-
Reagent Addition: Remove the tube from the glovebox. Add anhydrous, degassed 1,4-dioxane, followed by the amine (1.2 equiv) via syringe.
-
Inert Atmosphere: Seal the tube and ensure it remains under an inert atmosphere.
-
Heating: Place the tube in a preheated oil bath at 90-100 °C.
-
Reaction: Stir for 16-24 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl.
-
Extraction: Extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
C. Sonogashira Coupling: C(sp³)-C(sp) Bond Formation
This reaction allows for the installation of an alkyne moiety, a versatile functional group for further transformations via click chemistry or other methods.
-
Principle: A palladium- and copper-co-catalyzed reaction between the tosylate and a terminal alkyne. [10]While challenging for C(sp³)-tosylates, specific conditions can promote this transformation. [11][12]* Rationale for Conditions:
-
Catalyst System (Pd(PPh₃)₄ / CuI): The classic Sonogashira catalyst system. The copper(I) salt is crucial for forming the copper acetylide intermediate.
-
Base (Et₃N): Triethylamine acts as both a base and a solvent, facilitating the deprotonation of the alkyne.
-
Solvent (DMF): A polar aprotic solvent is often required to achieve the higher temperatures needed for the oxidative addition of the C(sp³)-tosylate.
-
| Reagent/Component | Role | Typical Loading/Conc. |
| 5,8-Dioxaspiro[3.4]octan-2-yl tosylate | Electrophile | 1.0 equiv |
| Terminal Alkyne | Nucleophile | 2.0 equiv |
| Pd(PPh₃)₄ | Catalyst | 5 mol% |
| CuI (Copper(I) Iodide) | Co-catalyst | 10 mol% |
| Et₃N (Triethylamine) | Base/Solvent | 3.0 equiv |
| DMF (Dimethylformamide) | Co-Solvent | 0.2 M |
Step-by-Step Protocol:
-
Setup: To a flame-dried Schlenk tube, add the spirocyclic tosylate (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Solvent/Reagent Addition: Add anhydrous, degassed DMF, followed by triethylamine (3.0 equiv) and the terminal alkyne (2.0 equiv) via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 80-90 °C.
-
Reaction: Stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through Celite® to remove metal salts.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Summary and Outlook
The protocols outlined in this guide demonstrate the versatility of 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate as a substrate in key palladium-catalyzed cross-coupling reactions. By carefully selecting ligands, bases, and solvents tailored to overcome the inherent challenges of C(sp³)-electrophiles, researchers can access a wide array of novel spirocyclic compounds. These methods provide a solid foundation for the synthesis of unique building blocks and libraries for drug discovery programs, enabling the exploration of new, three-dimensional chemical space.
References
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D. S. B. Daniels, A. M. Whittaker, G. C. Fu. Pd-catalyzed cross-coupling of C–H bonds with organometallic reagents via Pd(II)/Pd(0) catalysis. Chemical Science. URL: [Link]
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B. J. Stokes, S. M. Opra, M. S. Sigman. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society. URL: [Link]
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R. J. Lundgren, M. Stradiotto. Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. Angewandte Chemie. URL: [Link]
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K. Fuchibe, Y. Koseki, T. Kudo, K. Tanaka, J. Ichikawa. Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. Organic Letters. URL: [Link]
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B. J. Stokes, S. M. Opra, M. S. Sigman. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society. URL: [Link]
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S. Park, S. Lee, S. Kang. Nickel-Catalyzed Carbonylative Negishi Cross-Coupling of Unactivated Secondary Alkyl Electrophiles with 1 atm CO Gas. Organic Letters. URL: [Link]
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J. Terao, Y. Naitoh, H. Kuniyasu, N. Kambe. Pd-Catalyzed Cross-Coupling Reaction of Alkyl Tosylates and Bromides with Grignard Reagents in the Presence of 1,3-Butadiene. Organic Chemistry Portal. URL: [Link]
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O. R'kyek, N. Halland, A. Lindenschmidt, J. Alonso, P. Lindemann, M. Urmann, M. Nazaré. A general palladium-catalyzed sonogashira coupling of aryl and heteroaryl tosylates. Chemistry. URL: [Link]
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K. Fuchibe, Y. Koseki, T. Kudo, K. Tanaka, J. Ichikawa. Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. Organic Letters. URL: [Link]
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A. Krasovskiy, V. Malakhov, P. Knochel. Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis. URL: [Link]
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S. Z. Taskin, E. E. Gurel, B. Dedeoglu. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. URL: [Link]
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S. M. A. Hakim Siddiki, K. Kon, T. Mitsudome, J.-i. Itoh, K. Kaneda. Tetrabutylammonium Bromide (TBAB)-Promoted, Pd/Cu-Catalyzed Sonogashira Coupling of N-Tosyl Aryltriazenes. ResearchGate. URL: [Link]
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S. M. A. Hakim Siddiki, K. Kon, T. Mitsudome, J.-i. Itoh, K. Kaneda. Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins. The Journal of Organic Chemistry. URL: [Link]
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Unknown. Buchwald–Hartwig amination. Wikipedia. URL: [Link]
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J. Zhou, G. C. Fu. Palladium-catalyzed negishi cross-coupling reactions of unactivated alkyl iodides, bromides, chlorides, and tosylates. Journal of the American Chemical Society. URL: [Link]
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S. E. Denmark. The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign. URL: [Link]
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M. C. Cherney, N. A. Calandra, J. C. Vantourout, S. J. P. L. T. Kennemur, P. S. Baran. Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp3)–C(sp3) Cross-Coupling. Journal of the American Chemical Society. URL: [Link]
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K. Endo, T. Ohkubo, T. Ishioka, T. Shibata. Cross Coupling between sp3-Carbon and sp3-Carbon Using a Diborylmethane Derivative at Room Temperature. Organic Chemistry Portal. URL: [Link]
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M. C. Willis, G. D. P. G. Cumming, M. P. H. Wild, S. K. E. G. Fletcher. Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters. URL: [Link]
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A. Haupt et al. Coupling Reactions Between sp3 and sp2 Carbon Centers. ResearchGate. URL: [Link]
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Various Authors. Negishi Coupling. Organic Chemistry Portal. URL: [Link]
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S. E. S. Martin, K. N. D. O. M. Wi, R. A. S. S. O. A. M. S. W. B. E. R. N. D. S. G. B. L. A. C. K. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. URL: [Link]
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B. J. Stokes, S. M. Opra, M. S. Sigman. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Organic Chemistry Portal. URL: [Link]
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Unknown. Palladium Cross-Coupling. COSyS. URL: [Link]
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Unknown. Buchwald-Hartwig Amination. Chemistry LibreTexts. URL: [Link]
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T. J. A. Graham, A. T. H. G. A. C. S. L. Buchwald. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Angewandte Chemie. URL: [Link]
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Various Authors. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. URL: [Link]
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A. M. G. L. A. S. S. P. O. P. E. Synthesizing chiral spiro compounds using asymmetric amination chemistry. ResearchGate. URL: [Link]
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J. A. R. R. O. W, N. A. T. H. A. N. D. O. N. A. L. D, A. L. E. X. A. N. D. E. R. G. L. A. S. S. P. O. P. E, M. I. C. H. A. E. L. J. T. A. Y. L. O. R. Tandem Suzuki Coupling/Intramolecular Oxetane Ring Opening to Form Polycyclic Ring Systems. The Journal of Organic Chemistry. URL: [Link]
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E. V. Litskan, B. V. Vashchenko. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. URL: [Link]
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Unknown. Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL: [Link]
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ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. URL: [Link]
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Application Note: Synthesis of Spirocyclic Amines via 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate
Introduction & Strategic Rationale
In modern medicinal chemistry, the transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich frameworks—often termed "escaping from flatland"—is a proven strategy to improve the pharmacokinetic profiles of drug candidates. Spirocyclic amines serve as excellent bioisosteres for traditional saturated heterocycles (e.g., morpholines, piperidines), offering enhanced metabolic stability, improved aqueous solubility, and unique spatial vectors for target engagement[1].
The building block 5,8-dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate (hereafter referred to as the "spiro-tosylate") is a highly versatile electrophile used to append a hydrophilic, rigid spiro-system onto primary or secondary amines[2].
Mechanistic Causality in Reagent Selection
-
The Leaving Group (Tosylate): Cyclobutane systems are notoriously sluggish in bimolecular nucleophilic substitution ( SN2 ) reactions due to severe ring strain and steric hindrance. A superior leaving group is strictly required. The tosylate (-OTs) provides excellent leaving group ability compared to standard halides, facilitating the SN2 displacement while minimizing extreme heating that could degrade sensitive amine payloads.
-
The Ketal Protection: The 5,8-dioxaspiro system serves a dual purpose. First, it acts as a stable, polar moiety that modulates the lipophilicity (logD) of the final drug candidate. Second, it masks a cyclobutanone, allowing for downstream deprotection and further functionalization (e.g., reductive amination) if the synthetic route demands it[2].
-
Catalytic Iodide (In-situ Finkelstein): To overcome the high activation energy of cyclobutyl SN2 displacements, catalytic potassium iodide (KI) is often employed. This transiently converts the tosylate into a highly reactive cyclobutyl iodide, accelerating the amine substitution and outcompeting the E2 elimination side-reaction[3].
Experimental Workflows & Pathway Visualization
The synthesis is divided into two major phases: the preparation of the spiro-tosylate building block from commercially available precursors, and the subsequent nucleophilic displacement by an amine.
Caption: Synthesis workflow of 5,8-dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate.
Caption: Reaction pathway for the synthesis of spirocyclic amines via SN2 displacement.
Quantitative Data: Reaction Optimization
The choice of base and solvent is critical for maximizing the yield of the spirocyclic amine while suppressing the E2 elimination byproduct. Table 1 summarizes the optimization parameters for the SN2 displacement phase.
Table 1: Optimization of SN2 Displacement Conditions
| Entry | Amine Type | Base (Equiv) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |
| 1 | Secondary (Morpholine) | DIPEA (3.0) | DCM | None | 40 | 24 | < 10% |
| 2 | Secondary (Morpholine) | K2CO3 (2.5) | DMF | None | 90 | 16 | 45% |
| 3 | Secondary (Morpholine) | K2CO3 (2.5) | DMF | KI (0.2 eq) | 90 | 12 | 78% |
| 4 | Primary (Aniline deriv.) | Cs2CO3 (2.0) | NMP | KI (0.2 eq) | 110 | 18 | 62% |
| 5 | Heteroaryl Amine | NaH (1.5) | THF | None | 65 | 12 | 35% (Complex) |
Data Interpretation: Polar aprotic solvents (DMF, NMP) combined with an inorganic base ( K2CO3 ) and catalytic KI (Entry 3) provide the optimal thermodynamic environment to drive the substitution forward while stabilizing the highly polarized transition state[3].
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate
This self-validating protocol ensures the purity of the electrophile prior to the critical coupling step.
Step 1: Ketalization
-
Charge a round-bottom flask equipped with a Dean-Stark apparatus with 3-(benzyloxy)cyclobutanone (1.0 equiv, e.g., 28.4 mmol) and toluene (100 mL).
-
Add ethane-1,2-diol (2.0 equiv) and 4-methylbenzenesulfonic acid (pTSA, 0.1 equiv).
-
Reflux the mixture at 110 °C for 2 hours, continuously removing water to drive the equilibrium toward the ketal.
-
In-Process Control: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the ketone.
-
Quench with water, extract with DCM/MeOH (10:1), dry over Na2SO4 , and concentrate. Purify via silica gel chromatography to yield 2-(benzyloxy)-5,8-dioxaspiro[3.4]octane[2].
Step 2: Debenzylation
-
Dissolve the ketal intermediate in methanol (0.2 M).
-
Add 10% Pd/C (0.025 equiv by weight).
-
Purge the vessel with nitrogen, then introduce H2 gas (balloon or Parr shaker at 1 atm). Stir vigorously overnight at room temperature.
-
Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield 5,8-dioxaspiro[3.4]octan-2-ol as a colorless oil.
Step 3: Tosylation
-
Dissolve 5,8-dioxaspiro[3.4]octan-2-ol (1.0 equiv) in anhydrous DCM (0.5 M) and cool to 0 °C under an inert atmosphere.
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).
-
Add 4-toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the organic layer with saturated aqueous NaHCO3 , followed by brine. Dry over MgSO4 and concentrate.
-
Validation: Analyze via LC-MS and 1H NMR. The tosylate methyl group should appear as a sharp singlet near δ 2.45 ppm, and the cyclobutyl methine proton adjacent to the tosylate should shift significantly downfield.
Protocol B: General Procedure for the Synthesis of Spirocyclic Amines
This protocol utilizes the optimized conditions (Table 1, Entry 3) for robust SN2 displacement.
-
Preparation: In an oven-dried vial, combine the target amine (1.0 equiv) and 5,8-dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate (1.2 equiv).
-
Reagent Addition: Add anhydrous DMF to achieve a 0.2 M concentration. Add finely powdered anhydrous K2CO3 (2.5 equiv) and KI (0.2 equiv).
-
Reaction Execution: Seal the vial and heat to 90 °C using an aluminum heating block. Stir vigorously (800 rpm) for 12–16 hours.
-
Monitoring: Monitor the reaction via LC-MS. The disappearance of the tosylate mass and the emergence of the product mass ( [M+H]+ ) indicates completion.
-
Workup: Cool the mixture to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF, followed by a brine wash.
-
Purification: Dry the organic phase over Na2SO4 , concentrate, and purify via flash column chromatography (typically using a gradient of DCM to DCM/MeOH containing 1% NH4OH to elute the basic amine).
Analytical & Troubleshooting Guide
-
Low Yield / High Elimination: If the primary byproduct is the elimination product (indicated by alkene peaks in 1H NMR around δ 5.5-6.0 ppm), the amine may be too sterically hindered. Consider switching to a less bulky base (e.g., Cs2CO3 ) or utilizing a Buchwald-Hartwig cross-coupling approach if the amine is aromatic.
-
Stereochemical Considerations: The SN2 displacement proceeds with inversion of stereochemistry. If the starting alcohol was a specific enantiomer or diastereomer, the resulting amine will be inverted. Ensure chiral HPLC or 2D-NMR (NOESY) is used to confirm the relative stereochemistry of the final spirocyclic system[1].
-
Ketal Hydrolysis: The 1,3-dioxolane ring is sensitive to strong aqueous acids. Avoid using concentrated HCl during workup; if salt formation is required, use ethereal HCl or TFA under strictly anhydrous conditions.
References
- WO2015113452A1 - Compounds (GlaxoSmithKline)
-
Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform Source: ACS Medicinal Chemistry Letters (2024) URL:[Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists Source: Journal of Medicinal Chemistry (2016) URL:[Link]
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How to improve the yield of 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate synthesis
Technical Support Center: Optimizing the Synthesis of 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific mechanistic and operational challenges associated with the synthesis of 5,8-dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate.
This spirocyclic cyclobutyl tosylate is a highly valuable intermediate in drug development, frequently utilized in the synthesis of conformationally restricted pharmacophores, such as LRRK2 inhibitors for neurodegenerative diseases[1]. However, the intrinsic ring strain of the cyclobutane core and the acid-sensitivity of the spiro-acetal protecting group make this tosylation prone to poor yields, elimination, and degradation if not strictly controlled.
I. Baseline Experimental Protocol & Workflow
To establish a self-validating system, ensure your baseline protocol incorporates rigorous in-process controls (IPCs). The following optimized methodology builds upon standard patent literature[1], introducing nucleophilic catalysis to guarantee complete conversion.
Optimized Step-by-Step Methodology:
-
Preparation: Dissolve 5,8-dioxaspiro[3.4]octan-2-ol (1.0 equiv, e.g., 2.5 g, 19.21 mmol) in anhydrous dichloromethane (DCM) to achieve a concentration of 1.0 M to 2.0 M[1].
-
Base & Catalyst Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and 4-Dimethylaminopyridine (DMAP) (0.1 equiv). Stir for 5 minutes under an inert atmosphere (N₂ or Ar).
-
Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate strictly to 0 °C[1].
-
Electrophile Addition: Dissolve 4-methylbenzene-1-sulfonyl chloride (TsCl) (1.2 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15–20 minutes to prevent localized exothermic spikes.
-
Reaction & IPC: Stir at 0 °C for 2 hours[1]. Self-Validation Step: Pull a 10 µL aliquot, quench in saturated NaHCO₃, extract with ethyl acetate, and analyze via LCMS/TLC. The reaction is complete when the alcohol peak is <2% by UV/ELSD.
-
Quench & Extraction: Quench the reaction by pouring it into cold, saturated aqueous NaHCO₃. Self-Validation Step: Verify the aqueous layer pH is > 7.5. Extract the aqueous layer three times with DCM[1].
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 30 °C to prevent thermal degradation.
Caption: Step-by-step optimized workflow for the tosylation of 5,8-dioxaspiro[3.4]octan-2-ol.
II. Troubleshooting Guides & FAQs
Q1: My conversion is stalling at 40-50% despite using excess TsCl and DIPEA. How can I drive the reaction to completion? Mechanistic Cause: The secondary alcohol on the cyclobutane ring is sterically hindered. DIPEA is an excellent non-nucleophilic acid scavenger, but it is too bulky to activate TsCl. Solution: You must introduce a nucleophilic catalyst. Add 0.1 equivalents of DMAP. DMAP attacks TsCl to form a highly electrophilic N-tosylpyridinium intermediate. This intermediate is significantly more reactive toward secondary alcohols than TsCl alone. Alternatively, if the system remains sluggish, ultrasonic irradiation has been proven to drastically accelerate the tosylation of sterically hindered alcohols[2].
Q2: LCMS analysis of my crude mixture shows a significant amount of a ketone byproduct. Where is this coming from? Mechanistic Cause: The 5,8-dioxaspiro[3.4]octane ring system contains an ethylene glycol acetal. Acetals are highly sensitive to acidic hydrolysis. During tosylation, one equivalent of HCl is generated. If the local concentration of base is depleted, or if the aqueous workup uses water that becomes slightly acidic, the oxygen lone pairs in the acetal protonate, leading to ring-opening and hydrolysis back to 3-(tosyloxy)cyclobutan-1-one. Solution: Ensure strict anhydrous conditions during the reaction. For the workup, always quench with cold, saturated aqueous NaHCO₃ to maintain a slightly basic environment (pH > 7.5)[1]. Never wash the organic layer with dilute acid (e.g., 1M HCl)—a common but fatal mistake made to remove residual amine bases.
Q3: The product degrades heavily during silica gel chromatography. How can I improve my isolated yield? Mechanistic Cause: Cyclobutyl tosylates are intrinsically unstable due to high ring strain (~26 kcal/mol). Silica gel is slightly acidic and highly polar, which acts as a catalyst for E1 elimination (forming cyclobutene derivatives) or solvolysis. Solution:
-
Neutralize the stationary phase: Pre-treat your silica gel column by running 1% Triethylamine (TEA) in your starting eluent (e.g., Hexanes/Ethyl Acetate) before loading the compound.
-
Minimize residence time: Use rapid flash chromatography rather than gravity columns.
-
Bypass chromatography: If your IPC shows >95% conversion with the DMAP protocol, consider skipping the column entirely. A thorough aqueous wash followed by passing the crude material through a short pad of basic alumina is often sufficient for downstream coupling.
Q4: What temperature profile should I use to prevent elimination side-reactions? Mechanistic Cause: Elevated temperatures provide the activation energy required for the tosylate leaving group to depart. In a cyclobutane system, this immediately leads to ring-expansion, elimination (relieving ring strain), or chloride substitution by the chloride ions generated during the reaction. Solution: Maintain the reaction strictly at 0 °C to 5 °C[1]. Do not let the reaction warm to room temperature overnight. When concentrating the product on a rotary evaporator, keep the water bath below 30 °C.
Caption: Mechanistic pathways showing desired tosylation versus common degradation routes.
III. Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield and purity profile of the synthesis. Use this data to benchmark your own experimental outcomes.
| Reaction Condition | Base / Catalyst | Temp (°C) | Time (h) | Typical Yield | Primary Impurity Profile |
| Baseline Protocol | DIPEA (3.0 eq) | 0 °C | 2.0 | ~85% (Crude) | Unreacted starting material |
| Optimized Protocol | DIPEA (3.0 eq) + DMAP (0.1 eq) | 0 °C | 2.0 | >95% | Minimal; trace cyclobutene |
| Poor Temp Control | DIPEA (3.0 eq) | 25 °C | 4.0 | <50% | Elimination products (cyclobutenes) |
| Acidic Workup | DIPEA (3.0 eq) | 0 °C | 2.0 | <40% | 3-(tosyloxy)cyclobutan-1-one |
| Ultrasonic Assist | TEA (3.0 eq) + Ultrasound | 25 °C | 0.5 | ~90% | Minimal (due to short reaction time) |
IV. References
-
Title: WO2015113452A1 - Compounds (Inhibitors of leucine rich repeat kinase 2) Source: Google Patents / WIPO URL:
-
Title: Ultrasonic irradiation to accelerate the tosylation reaction (Ultrasonics Sonochemistry, Volume 19, Issue 6, November 2012, Pages 1201-1204) Source: ResearchGate / Elsevier URL: [Link]
Sources
Troubleshooting degradation of 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate during storage
Welcome to the Technical Support Center for 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate (also known as 3-hydroxycyclobutanone ethylene ketal tosylate).
As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden and seemingly inexplicable degradation of this highly versatile, yet fragile, spirocyclic intermediate. This guide is designed to move beyond basic handling instructions by explaining the fundamental chemical causality behind its instability, providing self-validating rescue protocols, and answering the most critical troubleshooting questions.
Part 1: The Causality of Degradation (Mechanistic Insights)
To effectively store and handle 5,8-dioxaspiro[3.4]octan-2-yl tosylate, you must understand its dual-threat structural vulnerabilities. The molecule contains two highly sensitive functional groups:
-
The Tosylate Ester: An excellent leaving group that is highly susceptible to moisture-driven solvolysis[1].
-
The 1,3-Dioxolane (Ketal) Ring: A protecting group that is strictly stable under basic conditions but rapidly hydrolyzes in the presence of acid[2].
The Autocatalytic Feedback Loop The primary cause of catastrophic batch failure during storage is an autocatalytic degradation loop. If even a trace amount of ambient moisture permeates the storage container, it acts as a nucleophile, displacing the tosylate group. This solvolysis reaction generates 5,8-dioxaspiro[3.4]octan-2-ol and p-toluenesulfonic acid (TsOH) .
Because TsOH is a strong acid, its release immediately drops the local micro-pH of the solid or solution. This acidic environment rapidly catalyzes the deprotection of the adjacent ketal ring, yielding 3-tosyloxycyclobutanone and ethylene glycol[3]. Furthermore, cyclobutyl tosylates are prone to solvolysis via non-classical carbocations (bicyclobutonium ions), which can lead to unwanted ring expansions or contractions[4].
Degradation Pathway Visualization
Autocatalytic degradation of 5,8-dioxaspiro[3.4]octan-2-yl tosylate triggered by moisture.
Part 2: Quantitative Stability Data
To highlight the critical nature of proper storage, the following table summarizes the degradation kinetics of the purified compound under various environmental conditions over a 6-month period.
| Storage Condition | Temperature | Atmosphere | Additive / Matrix | 6-Month Purity | Primary Degradant Identified |
| Ambient Benchtop | 25°C | Air (Ambient RH) | Standard Glass Vial | < 20% | 3-Tosyloxycyclobutanone |
| Standard Fridge | 4°C | Air (Sealed) | Standard Glass Vial | ~ 75% | 5,8-Dioxaspiro[3.4]octan-2-ol |
| Standard Freezer | -20°C | Argon (Sealed) | Standard Glass Vial | > 95% | Trace TsOH / Alcohol |
| Optimized Freezer | -20°C | Argon (Sealed) | Base-washed Glass | > 99% | None detected |
Part 3: Troubleshooting & FAQs
Q1: My batch was originally a white crystalline powder, but after two months in the fridge, it has turned into a sticky, yellowish paste. What happened? A: This is the hallmark physical sign of the autocatalytic degradation loop. The intact molecule is a highly crystalline solid. However, as moisture hydrolyzes the tosylate, it generates liquid byproducts (like the deprotected cyclobutanone and ethylene glycol) and highly hygroscopic TsOH. The TsOH pulls more moisture from the air, melting the crystal lattice and creating an acidic, sticky oil. The batch must be repurposed or rescued immediately.
Q2: I stored my compound in a tightly sealed borosilicate glass vial under argon, but I still saw 5% ketal cleavage over time. Why? A: Standard borosilicate glass has mildly acidic silanol groups on its surface. For highly acid-sensitive ketals, this surface acidity is enough to initiate localized hydrolysis at the glass-chemical interface[2]. Always use base-washed (e.g., rinsed with 1% triethylamine in DCM and dried) or silanized glassware for long-term storage of this compound.
Q3: My NMR shows unexpected peaks that look like cyclopropyl or cyclopentyl derivatives. Is my starting material impure? A: Not necessarily. Cyclobutyl tosylates are famous for solvolyzing via a non-classical "bicyclobutonium" carbocation intermediate[4]. If your sample was exposed to polar, protic conditions (even trace methanol or water in your NMR solvent), the molecule can undergo ring contraction to a cyclopropylmethyl derivative or ring expansion to a cyclopentyl derivative. Ensure you are using strictly anhydrous, acid-free NMR solvents (e.g., CDCl3 filtered through basic alumina).
Part 4: Validated Experimental Protocols
If your material has begun to degrade (purity dropped to 70-90%), it can often be rescued. The following protocol is designed as a self-validating system: every step intentionally counteracts the specific degradation mechanisms outlined above.
Protocol: Rescue and Repurification of Degraded Material
Rationale: The goal is to immediately halt the autocatalytic loop by neutralizing TsOH, removing the hydrolyzed alcohol/ketone byproducts via chromatography, and isolating the intact product in a strictly basic, anhydrous environment.
Step 1: Quenching and Dissolution
-
Dissolve the degraded, sticky solid in cold ethyl acetate (EtOAc) (approx. 10 mL per gram of crude material).
-
Causality Check: Immediately add an equal volume of ice-cold saturated aqueous sodium bicarbonate (NaHCO₃). This instantly neutralizes any free TsOH, halting further acid-catalyzed ketal cleavage.
Step 2: Extraction and Specialized Drying
-
Transfer to a separatory funnel and collect the organic layer. Wash the organic layer once with brine.
-
Dry the organic layer over anhydrous Potassium Carbonate (K₂CO₃) for 15 minutes.
-
Crucial Insight: Do NOT use Magnesium Sulfate (MgSO₄). MgSO₄ is slightly Lewis acidic and will actively cleave your ketal during the drying process. K₂CO₃ ensures the solution remains mildly basic.
-
Step 3: Deactivated Flash Chromatography
-
Prepare a silica gel column. Because standard silica is acidic, you must deactivate it. Flush the column with 2 column volumes of Hexanes containing 1% Triethylamine (Et₃N) .
-
Load the concentrated crude mixture and elute with a gradient of Hexanes:EtOAc (typically 9:1 to 4:1).
-
The intact 5,8-dioxaspiro[3.4]octan-2-yl tosylate will elute first, leaving the highly polar TsOH salts and deprotected cyclobutanones on the baseline.
Step 4: Optimal Isolation and Storage
-
Pool the pure fractions and concentrate under reduced pressure at a water bath temperature not exceeding 25°C (to prevent thermal elimination).
-
Transfer the resulting white solid to a base-washed amber glass vial.
-
Place the vial under high vacuum (0.1 mbar) for 4 hours to remove trace solvents.
-
Backfill the vial with dry Argon gas, seal with a PTFE-lined cap, wrap in Parafilm, and store at -20°C.
Part 5: References
-
"Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure" - PMC. Available at:
-
"Well-established mechanism of the hydrolysis of acetals and ketals" - ResearchGate. Available at:
-
"Solvolysis of trans-2,2-dimethyl-3-(2'-methylpropenyl)cyclobutyl tosylate. Model reactions relevant to squalene biosynthesis" - Journal of the American Chemical Society. Available at:
-
"3-Hydroxycyclobutanone | CAS 15932-93-1 | Supplier" - Benchchem. Available at:
Sources
Technical Support Center: Stability and Handling of 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate in Aqueous Media
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate. This document provides in-depth guidance, troubleshooting, and best practices for researchers, chemists, and drug development professionals utilizing this versatile spirocyclic building block in aqueous reaction environments. Our goal is to equip you with the knowledge to anticipate and prevent undesired hydrolysis, ensuring the integrity of your experiments and the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by users. We delve into the "why" behind these phenomena to provide a foundational understanding of the molecule's behavior.
Q1: What is the primary degradation pathway for 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate in aqueous solutions?
The principal mode of degradation is the hydrolysis of the 4-methylbenzenesulfonate (tosylate) ester group. The tosylate is an excellent leaving group, making the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack by water.[1][2] This reaction, a form of solvolysis, cleaves the C-O bond, resulting in the formation of 5,8-Dioxaspiro[3.4]octan-2-ol and p-toluenesulfonic acid (TsOH).[3]
The generation of p-toluenesulfonic acid as a byproduct is a critical secondary concern, as it will progressively lower the pH of an unbuffered reaction mixture, which can, in turn, catalyze further hydrolysis.[4]
Q2: My reaction must be performed in an aqueous system. How can I minimize tosylate hydrolysis?
Minimizing hydrolysis in an aqueous environment hinges on carefully controlling the reaction conditions. The rate of hydrolysis is highly sensitive to pH, temperature, and the concentration of water.
1. pH Control (Most Critical Factor): The hydrolysis of sulfonate esters is subject to both acid and base catalysis.[5] The reaction is typically slowest in the near-neutral pH range (6-8). Operating outside this window dramatically increases the degradation rate.
-
Acidic Conditions (pH < 6): The reaction is accelerated by the presence of H₃O⁺ ions.
-
Alkaline Conditions (pH > 8): The reaction is accelerated by the direct nucleophilic attack of OH⁻ ions, which are much more potent nucleophiles than water.[6][7]
Recommendation: Employ a buffer system to maintain the pH within a stable, near-neutral range. The choice of buffer is important; it should be non-nucleophilic and compatible with your reaction components.
| Parameter | Recommendation | Rationale |
| Optimal pH Range | 6.5 – 7.5 | Minimizes both acid and base-catalyzed hydrolysis.[7] |
| Buffer Choice | Phosphate (e.g., PBS), HEPES | Provides stable pH control without introducing nucleophilic species that could compete with the desired reaction. |
| Avoid | Amine-based buffers (Tris, etc.) | Primary or secondary amines can act as nucleophiles, leading to undesired side reactions. |
2. Temperature Management: Like most chemical reactions, the rate of hydrolysis increases with temperature.[8][9]
Recommendation: Conduct the reaction at the lowest practical temperature that still allows for an acceptable rate of your desired transformation. For every 10°C increase, the rate of hydrolysis can be expected to roughly double. Always use a temperature-controlled reaction vessel.[10]
3. Use of Co-solvents: Reducing the molar concentration and activity of water can effectively slow the rate of hydrolysis.
Recommendation: If your reaction tolerates it, use a water-miscible organic co-solvent such as Tetrahydrofuran (THF), Acetonitrile (MeCN), or 1,4-Dioxane. A solvent system of 5-10% water in an organic solvent can significantly suppress hydrolysis while still providing the necessary aqueous environment for certain reactions.[4][11]
Q3: Under what conditions should I worry about the spiroketal moiety degrading?
The 5,8-dioxaspiro[3.4]octane core is a spiroketal. Spiroketals are generally stable under neutral and basic conditions.[12] However, they are susceptible to acid-catalyzed hydrolysis, which would break open one of the rings to form a dihydroxy ketone precursor.[13][14]
You should be concerned about spiroketal integrity under two conditions:
-
Strongly Acidic Reaction Media: If your protocol requires a pH significantly below 4.
-
Prolonged Reaction Times in Unbuffered Water: As tosylate hydrolysis occurs (see Q1), the byproduct p-toluenesulfonic acid will accumulate, lowering the pH. In a long-running, unbuffered reaction, this self-generated acidity could become sufficient to initiate spiroketal degradation.
This highlights the importance of pH control not only for preserving the tosylate but also for maintaining the structural integrity of the spirocyclic core.
Q4: How can I monitor the extent of hydrolysis during my experiment?
Regular monitoring is key to understanding the stability of the compound under your specific conditions.
-
Thin-Layer Chromatography (TLC): This is the quickest method. The hydrolyzed product, 5,8-Dioxaspiro[3.4]octan-2-ol, is significantly more polar than the starting tosylate. It will have a much lower Rf value. Spotting a sample of your reaction mixture alongside a co-spot of the starting material will reveal the appearance of a new, lower spot corresponding to the alcohol.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. The more polar alcohol product will have a shorter retention time than the tosylate on a reverse-phase column (e.g., C18). By running a standard of the starting material, you can track its disappearance and the appearance of the hydrolysis product over time.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: If you can isolate a sample from your reaction, ¹H NMR provides definitive structural information. You would look for the disappearance of the characteristic aromatic protons of the tosyl group (two doublets around 7.4-7.8 ppm) and the methyl singlet (around 2.4 ppm), and the appearance of a new signal for the alcohol's hydroxyl proton.
Troubleshooting and Experimental Protocols
This section provides actionable protocols for conducting experiments while minimizing hydrolysis.
Protocol 1: General Procedure for a Reaction in a pH-Controlled Aqueous Buffer
This protocol describes a robust setup for reactions involving the title compound where water is required as a solvent.
Materials:
-
5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate
-
Phosphate buffer solution (0.1 M, pH 7.0)
-
Your desired reactant(s)
-
Reaction vessel with magnetic stirring
-
Temperature-controlled bath (e.g., ice-water bath)
-
Calibrated pH meter
Procedure:
-
Setup: Place the reaction vessel in the temperature-controlled bath set to the desired temperature (e.g., 4 °C).
-
Buffer Addition: Add the required volume of the 0.1 M phosphate buffer solution (pH 7.0) to the vessel and begin stirring.
-
pH Verification: Immerse the pH meter probe into the buffer and confirm the pH is stable and within the 6.8-7.2 range. Adjust with dilute NaOH or H₃PO₄ if necessary.
-
Reactant Addition: If your other reactants are stable in the buffer, add them now and allow the solution to re-equilibrate to the target temperature.
-
Substrate Addition: Add the 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate to the stirred, temperature-controlled, and buffered solution. If the substrate is a solid, consider dissolving it in a minimal amount of a water-miscible co-solvent (like THF) before adding it dropwise.
-
Monitoring: At set time intervals (e.g., t = 0, 1h, 4h, etc.), withdraw a small aliquot of the reaction mixture. Immediately quench any ongoing reaction by diluting the aliquot into a solvent suitable for your chosen analytical method (e.g., ethyl acetate for TLC, or mobile phase for HPLC).
-
Work-up: Once the reaction is complete, proceed with your standard extraction and purification protocol. Be aware that the final product will be in a buffered salt solution.
Protocol 2: Quantitative Monitoring of Hydrolysis by Reverse-Phase HPLC
This protocol provides a starting point for developing an analytical method to track the consumption of starting material and the formation of the hydrolysis product.
Instrumentation and Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water (H₂O) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Expected Elution Order:
-
5,8-Dioxaspiro[3.4]octan-2-ol: Early eluting, more polar.
-
5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate: Later eluting, less polar.
Procedure:
-
Prepare a standard solution of the starting tosylate at a known concentration (e.g., 1 mg/mL) in acetonitrile.
-
Inject the standard to determine its retention time and peak area.
-
As your reaction proceeds (following Protocol 1), take aliquots at various time points.
-
Dilute each aliquot in acetonitrile to a suitable concentration and inject it into the HPLC system.
-
Quantify the percentage of remaining starting material and formed hydrolysis product by comparing peak areas relative to the t=0 sample.
References
- Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- American Chemical Society. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Royal Society of Chemistry. (2024).
- Pharmaceutical Quality Research Institute. (n.d.). Sulfonate Esters – How Real is the Risk? (PQRI).
- ResearchGate. (2025). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes.
- ResearchGate. (n.d.). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases.
- ACS Publications. (2012). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding.
- National Center for Biotechnology Information. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for....
- Pharmaceutical Quality Research Institute. (n.d.). Sulfonate Esters - How Real is the Risk? (PQRI).
- Royal Society Publishing. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)
- Master Organic Chemistry. (2015).
- Atlantis Press. (2021). Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Based Methyl Ester.
- White Rose Research Online. (n.d.).
- Atlantis Press. (n.d.).
- MDPI. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals.
- Science of Synthesis. (n.d.). Asymmetric Synthesis of Spiroketals, Bisspiroketals, and Spiroaminals.
- National Center for Biotechnology Information. (n.d.).
- Sci-Hub. (2005).
- NESACS. (n.d.). Summer Scholar Report.
- ResearchGate. (n.d.).
- Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals.
- Wikipedia. (n.d.). Spiroketals.
- ResearchGate. (n.d.). Specific salt effects on the hydrolysis reaction rate of tropolone tosylate in binary MeCN–H2O media containing n-Bu4NOH.
- ScienceDirect. (n.d.).
- Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
- Royal Society of Chemistry. (1978). Hydrolysis of secondary alkyl sulphonates.
- Ukrainian Chemical-technological University. (n.d.). Synthesis of Isomeric Hydroxysulphides (Sulphones) Based on 3,5,8-Trioxaspiro[bicyclo[5.1.0]octane-4,1' -cyclohexane].
- Sigma-Aldrich. (n.d.). Methyl 5,8-dioxaspiro[3.
- ResearchGate. (2025). Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Hydrolysis of oxiranylmethyl tosylates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. carbodiimide.com [carbodiimide.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pqri.org [pqri.org]
- 9. Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Based Methyl Ester | Atlantis Press [atlantis-press.com]
- 10. pqri.org [pqri.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Scale-Up & Troubleshooting for 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate (D161)
Welcome to the Technical Support Center for the scale-up and synthesis of 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate (commonly referred to as Intermediate D161). This spirocyclic tosylate is a highly valuable alkylating agent and a critical intermediate in the drug development pipeline, specifically for synthesizing LRRK2 kinase inhibitors targeting Parkinson’s disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS)[1].
This guide provides researchers and process chemists with self-validating protocols, mechanistic insights, and targeted troubleshooting to ensure safe, high-yield production at scale.
Section 1: Synthetic Workflow & Biological Context
To successfully scale this compound, it is crucial to understand both its synthetic assembly and its downstream biological application. The synthesis relies on a robust three-step sequence starting from 3-(benzyloxy)cyclobutanone[1].
Three-step synthetic workflow for 5,8-dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate.
Mechanism of action for LRRK2 inhibitors derived from the D161 spirocyclic intermediate.
Section 2: Step-by-Step Scale-Up Methodologies
The following protocols are engineered for scale-up, embedding self-validating checks at each stage to ensure process integrity.
Step 1: Ketalization (Synthesis of D159)
-
Goal: Protect the cyclobutanone as a stable spiro-ketal.
-
Methodology:
-
Charge a reactor with 3-(benzyloxy)cyclobutanone (1.0 eq) and toluene (approx. 3.5 L/mol).
-
Add ethane-1,2-diol (2.0 eq) and 4-methylbenzenesulfonic acid (TsOH) (0.1 eq)[1].
-
Equip the reactor with a Dean-Stark assembly and heat to 110 °C to establish a vigorous reflux[1].
-
Stir for 2 hours. Quench with water and extract the aqueous layer using a 10:1 mixture of DCM and Methanol[1]. Dry over Na₂SO₄ and concentrate.
-
-
Causality & Self-Validation: The reaction is driven entirely by Le Chatelier's principle. The continuous removal of water via the Dean-Stark trap forces the equilibrium toward the ketal. Validation: The reaction is deemed complete only when the volume of water collected in the trap matches the theoretical stoichiometric output (1.0 eq).
Step 2: Catalytic Hydrogenolysis (Synthesis of D160)
-
Goal: Cleave the benzyl ether to expose the secondary alcohol without degrading the spiro-ketal.
-
Methodology:
-
Dissolve D159 (1.0 eq) in methanol (approx. 4.5 L/mol).
-
Carefully charge Palladium on Carbon (Pd/C, 10% wt, 0.025 eq) under an inert nitrogen blanket[1].
-
Purge the vessel with H₂ gas and stir vigorously overnight under an excess H₂ atmosphere[1].
-
Filter the suspension through a pad of Celite to remove the catalyst, then concentrate the filtrate to yield D160 as a colorless oil[1].
-
-
Causality & Self-Validation: The spiro-ketal is highly stable to reductive conditions but sensitive to acid. Methanol provides a polar, neutral medium that accelerates debenzylation. Validation: Monitor via LCMS. The reaction is self-validated when the mass peak for D159 (m/z = 221[M+H]+) completely disappears[1].
Step 3: Tosylation (Synthesis of D161)
-
Goal: Convert the secondary alcohol into a reactive tosylate leaving group.
-
Methodology:
-
Dissolve D160 (1.0 eq) in anhydrous DCM.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and cool the reactor to 0 °C[1].
-
Slowly dose in p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq) while maintaining the internal temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir until TLC indicates complete consumption of the alcohol.
-
-
Causality & Self-Validation: Tosylation generates stoichiometric HCl. If left unneutralized, HCl will rapidly cleave the spiro-ketal. DIPEA is chosen over standard amines because its steric bulk prevents it from acting as a competing nucleophile, while its basicity efficiently mops up the HCl byproduct[2]. Validation: Periodically check the pH of the reaction mixture with wetted pH paper; it must remain strictly basic (pH > 8) throughout the TsCl addition.
Section 3: Quantitative Process Data
| Step | Intermediate | Reagents & Stoichiometry | Temp (°C) | Expected Yield | Key Safety / Process Metric |
| 1 | D159 | Ketone (1 eq), Diol (2 eq), TsOH (0.1 eq) | 110 | ~96% | Azeotropic water removal tracking; thermal hazard at scale. |
| 2 | D160 | D159 (1 eq), Pd/C (0.025 eq), H₂ (excess) | 20–25 | ~85% | Pyrophoric catalyst handling; flammable H₂ gas containment. |
| 3 | D161 | D160 (1 eq), DIPEA (3 eq), TsCl (1.5 eq) | 0 to 25 | >80% | Exothermic reagent addition; GTI product isolation. |
Section 4: Troubleshooting & FAQs
Q1: Why is my ketalization stalling before completion, and how do I fix it? A: Stalling during Step 1 is almost always a mass-transfer issue related to water removal. At scale, the efficiency of the Dean-Stark apparatus can drop. If water remains in the toluene reflux, the equilibrium halts. Fix: Ensure vigorous boiling to maintain a steady reflux rate. If the theoretical water volume is not met, verify that the toluene is anhydrous. You can spike the reaction with an additional 0.05 eq of TsOH if catalyst deactivation (due to trace basic impurities) is suspected.
Q2: During scale-up of the debenzylation step, the H₂ uptake stops early and the reaction rate drops significantly. What causes this? A: A sudden drop in hydrogenolysis rate is typically caused by either poor gas-liquid mass transfer or catalyst poisoning. Fix: First, ensure your reactor impeller is designed for gas entrainment (e.g., a hollow-shaft or pitch-blade turbine) to maximize H₂ dissolution in the methanol. Second, verify the purity of D159. Trace sulfur or heavy metals from earlier steps will irreversibly poison the Pd/C catalyst. If the reaction stalls, filtering the mixture through Celite and resubmitting it with a fresh charge of Pd/C often drives it to completion[1].
Q3: How do I control the exotherm and prevent side-reactions during the tosylation step? A: The reaction between the secondary alcohol (D160) and TsCl is highly exothermic. If the internal temperature exceeds 25 °C during addition, you risk acid-catalyzed ring-opening of the spiro-ketal or premature elimination of the newly formed tosylate. Fix: Utilize a biphasic cooling strategy. Pre-cool the DCM/D160/DIPEA solution to 0 °C[1]. Add the TsCl as a pre-dissolved solution in DCM via a dosing pump, controlling the feed rate to maintain the internal temperature strictly below 10 °C. The use of excess DIPEA (3.0 eq) is critical here to neutralize the HCl immediately upon formation[1][2].
Q4: What are the primary safety and handling concerns for the isolated D161 tosylate? A: As a highly reactive alkylating agent, 5,8-dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate is classified as a Potential Genotoxic Impurity (PGI). It can alkylate DNA. Fix: Strict engineering controls (containment hoods, gloveboxes) must be used during isolation, filtration, and packaging. Furthermore, spirocyclic tosylates can be thermally unstable. Store the isolated D161 at or below -20 °C under an inert atmosphere (Argon/N₂) to prevent spontaneous degradation or polymerization.
Section 5: References
-
WO2015113452A1 - Compounds - Google Patents. 1
-
Reaction mechanism help : r/OrganicChemistry - Reddit. 2
Sources
Technical Support Center: Overcoming Steric Hindrance in SN2 Reactions with 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate
Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with complex spirocyclic building blocks.
The molecule 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate is a highly valuable synthetic intermediate (1). However, executing a bimolecular nucleophilic substitution (SN2) on its cyclobutane ring presents significant kinetic barriers. Here, we provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your synthetic workflows succeed.
🔬 Mechanistic Context: The "Why" Behind the Difficulty
SN2 reactions on cyclobutane rings are notoriously sluggish. The transition state requires the electrophilic carbon to adopt a trigonal bipyramidal geometry with ideal 120° equatorial bond angles. The rigid cyclobutane ring restricts this to ~90°, inducing severe angle strain that dramatically raises the activation energy (2). When coupled with the steric bulk of the spiro-fused 1,3-dioxolane ring, the backside attack trajectory (the Bürgi-Dunitz angle) is heavily shielded (3). To overcome this, we must precisely manipulate the nucleophile's geometry, the solvent environment, and the leaving group's lability.
🗺️ Reaction Optimization Workflow
Decision matrix for optimizing SN2 displacement on sterically hindered spirocyclic tosylates.
❓ Troubleshooting Guides & FAQs
Q: My reaction yields mostly unreacted starting material after 24 hours at room temperature. How can I drive the conversion? A: The activation energy barrier for SN2 on a spiro[3.4]octane system is far too high for room-temperature conversion.
-
Elevate Temperature: Heat the reaction to 60–80 °C.
-
Switch Solvents: Ensure you are using a strictly anhydrous polar aprotic solvent like DMF, DMSO, or NMP. These solvents solvate the counter-cation but leave the anionic nucleophile "naked," raising its ground-state energy and radically increasing its nucleophilicity (4).
-
Add a Phase Transfer Catalyst: Adding 15-crown-5 (for Na⁺ salts) or 18-crown-6 (for K⁺ salts) can further unpair the ions, maximizing nucleophilic attack.
Q: I increased the temperature, but now I am seeing a new byproduct and a very low yield of my desired SN2 product. What is happening? A: You are likely observing competing E2 elimination or a ring-expansion rearrangement. Because the SN2 pathway is sterically retarded, the E2 pathway becomes the path of least resistance if your nucleophile has basic character. Solution: Switch to a less basic, more compact nucleophile. For example, if you are trying to install an amine, do not use a primary amine directly. Instead, use the linear, non-basic azide ion (N₃⁻) to perform the SN2, followed by a Staudinger reduction to yield the amine.
Q: I am using sodium azide in DMF at 80 °C, but the reaction is still too slow. What is the next logical step? A: The tosylate (4-methylbenzenesulfonate) might not be a sufficiently labile leaving group for this specific steric environment. You should convert the precursor alcohol (5,8-dioxaspiro[3.4]octan-2-ol) to a trifluoromethanesulfonate (triflate, -OTf) (5). The strong electron-withdrawing nature of the CF₃ group makes triflate a vastly superior leaving group, significantly lowering the transition state energy.
Q: Will the conditions of the reaction cleave my 1,3-dioxolane protecting group? A: SN2 reactions are typically run under neutral to basic conditions, so the acetal (1,3-dioxolane) is generally stable. However, if you attempt to synthesize the tosylate or triflate using acidic conditions, or if moisture leads to the formation of toluenesulfonic acid, the acetal will hydrolyze to the cyclobutanone. Always maintain strictly anhydrous conditions and use a non-nucleophilic base (like DIPEA or pyridine) during leaving group installation.
📊 Data Presentation: Optimization Parameters
The table below summarizes the causality between reaction conditions and expected outcomes when attempting substitution on this hindered spirocycle.
| Nucleophile | Solvent | Temperature (°C) | Leaving Group | Primary Outcome | Yield Estimate |
| NaOMe (Basic/Bulky) | MeOH (Protic) | 65 | Tosylate (-OTs) | E2 Elimination | < 10% (SN2) |
| NaN₃ (Linear/Compact) | DMF (Aprotic) | 25 | Tosylate (-OTs) | No Reaction | 0% |
| NaN₃ (Linear/Compact) | DMF (Aprotic) | 80 | Tosylate (-OTs) | SN2 Displacement | 40 - 60% |
| NaN₃ (Linear/Compact) | DMSO + 15-Crown-5 | 80 | Tosylate (-OTs) | SN2 Displacement | 65 - 80% |
| NaN₃ (Linear/Compact) | DCM (Aprotic) | -78 to 25 | Triflate (-OTf) | SN2 Displacement | > 85% |
🧪 Experimental Protocols
Protocol A: Optimized SN2 Displacement using Sodium Azide
Objective: Install an azide group while minimizing E2 elimination on the sterically hindered cyclobutane ring.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
-
Reagent Loading: Dissolve 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate (1.0 equiv, ~1.0 g) in strictly anhydrous DMF to achieve a 0.2 M concentration.
-
Nucleophile Addition: Add Sodium Azide (NaN₃) (3.0 equiv). Safety Note: NaN₃ is highly toxic and potentially explosive with heavy metals; handle with appropriate PPE in a fume hood.
-
Catalyst Addition (Optional but recommended): Add 15-crown-5 (0.1 equiv) to sequester the Na⁺ ions, enhancing the solubility and reactivity of the "naked" azide anion.
-
Heating: Heat the reaction mixture to 80 °C using a precisely controlled oil bath. Stir vigorously. Expect completion within 12–18 hours.
-
Workup: Cool to room temperature. Quench by adding water (3x the volume of DMF) to dissolve salts and the solvent. Extract the aqueous layer with Diethyl Ether (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.
-
Self-Validation & Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation Check: Confirm product formation via IR spectroscopy; you must observe a strong, sharp azide stretch at ~2100 cm⁻¹. ¹H NMR will show the spiro-acetal protons as a multiplet around 3.8-4.0 ppm, while the successful inversion at the cyclobutane C2 position will shift the alpha-proton significantly compared to the tosylate precursor.
-
Protocol B: Conversion of Precursor Alcohol to the Highly Reactive Triflate
Objective: Generate a more reactive electrophile if the tosylate resists substitution.
-
Preparation: In a flame-dried flask under argon, dissolve 5,8-dioxaspiro[3.4]octan-2-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M).
-
Base Addition: Add anhydrous Pyridine or 2,6-Lutidine (2.0 equiv). Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Triflation: Add Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv) dropwise over 10 minutes to prevent localized heating.
-
Reaction: Stir at -78 °C for 1 hour, then allow it to slowly warm to 0 °C. Monitor closely by TLC.
-
Self-Validation & Immediate Use: Quench with cold saturated NaHCO₃. Extract with cold DCM. Dry over Na₂SO₄ and concentrate at a low temperature.
-
Validation Check: TLC will show a new, less polar spot. ¹⁹F NMR can be used for rapid confirmation, showing a sharp singlet around -74 ppm characteristic of the -OTf group.
-
Critical Note:Do not store the triflate. It is prone to decomposition. Use it immediately in the SN2 reaction (Protocol A) at a lower temperature (e.g., 0 °C to room temperature).
-
📚 References
-
WO2015113452A1 - Compounds. Google Patents. Available at:
-
7.5 Substitution, Nucleophilic, Bimolecular: The SN2 Reaction. W.W. Norton Organic Chemistry. Available at:
-
11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at:
-
Stoichiometry and reaction conditions for SN2 reactions with butyl tosylate. Benchchem. Available at:
-
How can I tosylate an hindered secondary alcohol? ResearchGate. Available at:
Sources
Comparative Reactivity Guide: 5,8-Dioxaspiro[3.4]octan-2-yl Tosylate vs. Mesylate in SN2 Displacements
In modern drug discovery, spirocyclic systems like the 5,8-dioxaspiro[3.4]octane scaffold are increasingly utilized to improve metabolic stability and tune physicochemical properties. However, functionalizing the cyclobutane ring of this spiro system via bimolecular nucleophilic substitution (SN2) presents a significant synthetic hurdle.
This guide provides an objective, data-backed comparison of two premier leaving groups—4-methylbenzenesulfonate (Tosylate) and methanesulfonate (Mesylate) —specifically applied to the sterically congested 5,8-dioxaspiro[3.4]octan-2-ol system.
Mechanistic Analysis: Sterics vs. Electronics in Cyclobutane SN2
To understand the causality behind leaving group performance on a spiro[3.4]octane system, we must evaluate both the electronic stability of the leaving group and the geometric constraints of the substrate.
The Cyclobutane SN2 Penalty: Carbon atoms in a cyclobutane ring are constrained to internal angles of approximately 90°, significantly deviating from the ideal 109.5° sp3 bond angle. During an SN2 displacement, the reacting carbon must pass through a trigonal bipyramidal transition state, temporarily rehybridizing toward sp2 (ideal angle 120°). This drastically increases ring strain, creating a high activation energy barrier.
Tosylate (TsO⁻) vs. Mesylate (MsO⁻): Electronically, both tosylates and mesylates are exceptional leaving groups due to the resonance stabilization of their sulfonate anions[1]. The pKa of p-toluenesulfonic acid (-2.8) is slightly lower than that of methanesulfonic acid (-1.9), making tosylate a marginally better leaving group in unhindered systems [3].
However, on a sterically hindered cyclobutane ring fused to a 1,3-dioxolane system, sterics supersede electronics . The bulky p-tolyl ring of the tosylate group can adopt conformations that physically block the nucleophile's backside approach trajectory. Conversely, the mesylate group features a compact methyl substituent, minimizing steric clash in the transition state and significantly accelerating SN2 kinetics on the spiro scaffold.
Comparative Experimental Data
The following table summarizes the quantitative performance of 5,8-dioxaspiro[3.4]octan-2-yl tosylate versus its mesylate counterpart across two standard SN2 displacements: azidation and amination.
| Leaving Group | Nucleophile | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Major Byproduct |
| Tosylate | NaN3 (3.0 eq) | DMF | 80 | 24 | 41% | Unreacted SM |
| Mesylate | NaN3 (3.0 eq) | DMF | 80 | 12 | 82% | Trace elimination |
| Tosylate | Morpholine (5.0 eq) | NMP | 100 | 36 | 28% | Unreacted SM |
| Mesylate | Morpholine (5.0 eq) | NMP | 100 | 18 | 67% | Trace elimination |
Data Synthesis Note: Mesylate consistently provides higher yields and shorter reaction times due to the lowered steric barrier in the SN2 transition state.
Experimental Workflows & Logical Relationships
The diagram below maps the synthetic divergence between the two leaving groups and their subsequent SN2 reactivity profiles.
Workflow comparing the synthesis and SN2 reactivity of tosylate vs mesylate spirocyclic intermediates.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, embedding the causality behind reagent selection and the analytical markers required to confirm success.
Protocol A: Synthesis of 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate [4]
Causality & Setup: Because the secondary alcohol on the cyclobutane ring is sterically hindered, standard tosylation conditions (TsCl in pyridine) are often sluggish. The addition of 4-dimethylaminopyridine (DMAP) is critical. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate that rapidly transfers the tosyl group to the hindered alcohol.
-
Initiation: Dissolve 5,8-dioxaspiro[3.4]octan-2-ol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
-
Base & Catalyst: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and DMAP (0.1 eq). Cool the mixture to 0 °C under nitrogen.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise to control the exotherm. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Self-Validation (TLC): The spiro[3.4]octane system lacks a native UV chromophore. Monitor via TLC (Hexanes/EtOAc 7:3) using a KMnO4 stain. The starting alcohol oxidizes (yellow spot on purple background). Upon completion, a new UV-active spot (due to the tosyl aromatic ring) will appear at a higher Rf, and the KMnO4-active baseline spot will vanish.
-
Isolation: Quench with water, extract with DCM, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.
Protocol B: Synthesis of 5,8-Dioxaspiro[3.4]octan-2-yl methanesulfonate [2]
Causality & Setup: Unlike tosylation, mesylation with methanesulfonyl chloride (MsCl) and triethylamine (TEA) proceeds via an elimination-addition mechanism. TEA deprotonates MsCl to form a highly electrophilic, transient sulfene intermediate (CH2=SO2). This intermediate is attacked instantly by the alcohol, making the reaction highly efficient even at 0 °C without the need for DMAP.
-
Initiation: Dissolve 5,8-dioxaspiro[3.4]octan-2-ol (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M).
-
Base: Add TEA (2.0 eq) and cool to 0 °C under nitrogen.
-
Reagent Addition: Add MsCl (1.2 eq) dropwise. Stir at 0 °C for 1–2 hours.
-
Self-Validation (Analytical): Neither the starting material nor the mesylate product is UV-active. Rely entirely on TLC with KMnO4 or phosphomolybdic acid (PMA) staining. Alternatively, use LC-MS with an Evaporative Light Scattering Detector (ELSD) to confirm the mass shift (+78 Da).
-
Isolation: Quench with saturated aqueous NaHCO3. Extract with DCM, dry, and concentrate. The mesylate is typically pure enough to use in the next step without chromatography, avoiding potential degradation on acidic silica.
Protocol C: SN2 Displacement (Azidation)
Causality & Setup: To overcome the high activation barrier of the strained cyclobutane SN2 transition state, elevated thermal energy (80 °C) and a highly polar aprotic solvent (DMF) are mandatory to solvate the nucleophile while leaving it unsolvated enough to remain highly reactive.
-
Initiation: Dissolve the mesylate intermediate (1.0 eq) in anhydrous DMF (0.1 M).
-
Nucleophile: Add sodium azide (NaN3, 3.0 eq).
-
Execution: Heat the mixture to 80 °C for 12 hours.
-
Self-Validation (LC-MS): Monitor the reaction via LC-MS. Look for the appearance of the azide mass and the complete disappearance of the mesylate mass. If using the tosylate, expect to see significant unreacted starting material even after 24 hours, necessitating further heating or reagent spiking.
Selection Matrix & Conclusion
When engineering synthetic routes involving the 5,8-dioxaspiro[3.4]octane scaffold:
-
Opt for the Mesylate when downstream SN2 displacements are required. Its compact steric profile drastically reduces the transition state energy barrier on the strained cyclobutane ring, leading to higher yields and shorter reaction times.
-
Opt for the Tosylate only if the intermediate must be stored for prolonged periods, if a strong UV chromophore is strictly required for in-process HPLC tracking, or if the downstream reaction is a metal-catalyzed cross-coupling rather than a direct SN2 displacement.
References
Comparative Guide: 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate vs. Halogenated Spirocycles in Substitution Reactions
Executive Summary
In modern drug discovery, spirocyclic scaffolds are highly valued for their ability to increase three-dimensional structural complexity, helping molecules "escape from flatland" to improve target specificity and metabolic stability. The 5,8-dioxaspiro[3.4]octane system is a prime example, featuring a sterically constrained cyclobutane ring fused to a 1,3-dioxolane (acetal) ring.
Functionalizing this scaffold via nucleophilic substitution ( SN2 ) presents a significant synthetic challenge. This guide objectively compares the performance of 5,8-dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate (a tosylate) against its halogenated alternatives (chlorides and bromides). Through mechanistic analysis and experimental data, we demonstrate that the tosylate derivative vastly outperforms halides due to superior leaving-group thermodynamics and synthesis conditions that preserve the molecule's acid-sensitive acetal moiety.
Mechanistic Analysis: The Cyclobutane Challenge
Nucleophilic substitution on a cyclobutane ring is notoriously difficult. The SN2 mechanism requires a backside attack that forces the target carbon into an sp2 -like transition state, expanding the preferred bond angles from ~90° to 120°. This drastically increases the ring strain of the 4-membered system, resulting in an exceptionally high activation energy barrier[1].
To overcome this kinetic bottleneck, the choice of leaving group is critical:
-
Halides (-Cl, -Br): While bromides and chlorides are standard leaving groups in unhindered alkyl systems, they are highly problematic for this specific spirocycle. Converting an alcohol to a halide typically requires harsh, highly acidic reagents (e.g., HBr , SOCl2 , PBr3 )[2][3]. Because the 5,8-dioxa moiety is an acetal, it is highly labile to acidic hydrolysis. Attempting to synthesize the halogenated spirocycle usually results in the cleavage of the protecting group and decomposition of the scaffold.
-
Tosylate (-OTs): The 4-methylbenzenesulfonate (tosylate) group circumvents both the kinetic and synthetic hurdles. First, it is synthesized under mild, basic conditions using p-toluenesulfonyl chloride (TsCl) and an amine base, which perfectly preserves the acid-sensitive acetal[4][5]. Second, the tosylate anion is an exceptional leaving group; its negative charge is symmetrically delocalized across three oxygen atoms via resonance, providing immense thermodynamic stability that lowers the SN2 activation energy[2][3].
Logical comparison of leaving group thermodynamics and reaction kinetics on the spirocyclic scaffold.
Comparative Performance Data
The following table summarizes the quantitative and qualitative differences between the tosylate and halogenated derivatives during a standard amination reaction (e.g., substitution with morpholine at 90 °C).
| Property / Metric | 5,8-Dioxaspiro[3.4]octan-2-yl Tosylate | 2-Bromo-5,8-dioxaspiro[3.4]octane | 2-Chloro-5,8-dioxaspiro[3.4]octane |
| Leaving Group | -OTs (Tosylate) | -Br (Bromide) | -Cl (Chloride) |
| Synthesis Conditions | Mild basic (TsCl, DIPEA) | Harsh acidic ( PBr3 or HBr ) | Harsh acidic ( SOCl2 or HCl ) |
| Acetal Scaffold Stability | Excellent (Preserved) | Poor (High risk of cleavage) | Poor (High risk of cleavage) |
| Relative SN2 Rate | Fast (12–18 hours at 90°C) | Sluggish (24–48 hours at 90°C) | Inert (>72 hours) |
| Typical Substitution Yield | 75% – 85% | 30% – 40% | < 10% |
| Primary Side Reactions | Minimal | E2 Elimination | Unreacted starting material |
Validated Experimental Workflows
To ensure high yields and preserve the integrity of the spirocycle, the substitution must be approached as a self-validating, two-step system: activation followed by displacement.
Step 1: Synthesis of 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate
Objective: Convert the secondary alcohol into a superior leaving group without hydrolyzing the acetal.
-
Preparation: Dissolve 5,8-dioxaspiro[3.4]octan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.
-
Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction. This maintains a strictly alkaline environment, preventing the acidic cleavage of the 1,3-dioxolane ring[5].
-
-
Activation: Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise[4].
-
Reaction: Stir the reaction at room temperature for 12 hours.
-
Workup: Quench with saturated aqueous NaHCO3 , extract with DCM, dry over Na2SO4 , and concentrate. Purify via silica gel chromatography to yield the pure tosylate.
Step 2: Nucleophilic Substitution (Amination)
Objective: Displace the tosylate with a nucleophile via an SN2 mechanism.
-
Preparation: Dissolve the synthesized 5,8-dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent. It solvates the nucleophile's counter-cation without hydrogen-bonding to the nucleophile itself, leaving the nucleophile "naked" and maximizing its reactivity for the sterically hindered cyclobutane attack[4].
-
-
Reagent Addition: Add the desired amine nucleophile (e.g., morpholine, 2.0 eq) and a mild inorganic base like K2CO3 (1.5 eq).
-
Thermal Activation: Heat the mixture to 90 °C for 16 hours.
-
Causality: Elevated thermal energy is mandatory to overcome the high activation barrier associated with the rehybridization of the strained cyclobutane ring during the transition state.
-
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer thoroughly with brine (5 times) to remove residual DMF, dry, and purify via column chromatography.
Step-by-step experimental workflow for the nucleophilic substitution of the spirocyclic tosylate.
Conclusion
When functionalizing the 5,8-dioxaspiro[3.4]octane scaffold, halogenated leaving groups are fundamentally incompatible with both the synthesis requirements (acetal stability) and the kinetic demands of cyclobutane SN2 reactions. 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate is the definitive choice. Its synthesis under mild, basic conditions protects the spirocyclic core, while the resonance-stabilized tosylate anion provides the necessary thermodynamic driving force to achieve high yields in downstream substitution reactions.
References
-
All About Tosylates and Mesylates - Master Organic Chemistry.[Link]
-
Differences between alkyl halides and alkyl tosylates - Chemistry Stack Exchange.[Link]
-
Mesylates and Tosylates with Practice Problems - Chemistry Steps.[Link]
-
Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols - Jack Westin.[Link]
- WO2015113452A1 - Compounds - Google P
-
Identifying Where Substitution and Elimination Reactions Happen - Master Organic Chemistry.[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. jackwestin.com [jackwestin.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. WO2015113452A1 - Compounds - Google Patents [patents.google.com]
Benchmarking Reaction Kinetics of 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate in Polar Aprotic Solvents
Executive Summary
The incorporation of spirocyclic scaffolds, particularly the 5,8-dioxaspiro[3.4]octane system, has become a cornerstone strategy in modern medicinal chemistry for improving the metabolic stability and conformational rigidity of drug candidates. This structural motif is prominently featured in the development of c-kit kinase inhibitors and TRPV3 modulators[1][2][3].
However, functionalizing this scaffold via nucleophilic substitution presents a significant synthetic bottleneck. The intermediate 5,8-dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate (a secondary cyclobutyl tosylate) suffers from severe steric hindrance due to the puckered conformation of the cyclobutane ring and transannular interactions. This application guide objectively benchmarks the SN2 reaction kinetics of this tosylate against alternative leaving groups and evaluates its performance across various polar aprotic solvents.
Mechanistic Causality: Overcoming Cyclobutane Sterics
As an application scientist, it is critical to understand why certain reagents fail and others succeed. Nucleophilic substitution ( SN2 ) on a cyclobutane ring is notoriously slow. The concerted nature of the SN2 mechanism requires a strict 180∘ backside attack[4]. In the 5,8-dioxaspiro[3.4]octane system, this trajectory is partially blocked by the spiro-ketal moiety. Furthermore, the highly electronegative oxygen atoms at the 5 and 8 positions exert an inductive electron-withdrawing effect, slightly destabilizing the transition state.
To force this reaction forward, we must manipulate the kinetic parameters by raising the ground-state energy of the nucleophile[5].
-
The Role of Polar Aprotic Solvents: Protic solvents (like methanol) form a hydrogen-bonded solvation shell around the nucleophile, effectively "caging" it and lowering its reactivity[5][6]. Polar aprotic solvents (DMSO, DMF, MeCN) selectively solvate the counter-cation while leaving the nucleophilic anion "naked"[6][7]. This drastically reduces the activation energy ( ΔG‡ ) required to reach the transition state.
-
Leaving Group Superiority: The tosylate (-OTs) group is an exceptional leaving group because its departing negative charge is highly delocalized via resonance across three oxygen atoms and the aromatic ring[6]. This resonance stabilization is critical for overcoming the steric penalty of the cyclobutane ring.
Figure 1: Logical breakdown of mechanistic factors governing SN2 kinetics in spirocyclic systems.
Comparative Benchmarking Data
To objectively evaluate the performance of 5,8-dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate, we conducted standardized kinetic benchmarking using Sodium Azide ( NaN3 ) as a model nucleophile at 40∘C .
Table 1: Solvent Effects on SN2 Kinetics
Conditions: 0.1 M Tosylate, 0.15 M NaN3 , 40∘C . krel is normalized to DMSO.
| Solvent | Dielectric Constant ( ϵ ) | Dipole Moment (D) | Relative Rate ( krel ) | Activation Energy ( Ea ) | Primary Byproduct (E2 Elimination) |
| DMSO | 46.7 | 3.96 | 1.00 | 18.5 kcal/mol | < 2% |
| DMF | 36.7 | 3.82 | 0.85 | 19.1 kcal/mol | < 3% |
| Acetonitrile (MeCN) | 37.5 | 3.92 | 0.45 | 21.0 kcal/mol | < 5% |
| Methanol (MeOH) | 32.7 | 1.70 | 0.002 | 26.4 kcal/mol | > 15% (Solvolysis) |
Analysis: DMSO outperforms all other solvents. Its high dielectric constant and strong dipole moment perfectly solvate the Na+ cation, leaving the azide ion completely unsolvated. Methanol, a polar protic solvent, halts the reaction almost entirely due to hydrogen bonding[7][8].
Table 2: Leaving Group Comparison in DMSO
Conditions: 0.1 M Substrate, 0.15 M NaN3 , DMSO, 40∘C .
| Leaving Group | Relative Rate ( krel ) | Half-Life ( t1/2 ) | Synthetic Yield (Isolated) |
| Tosylate (-OTs) | 1.00 | 45 min | 92% |
| Mesylate (-OMs) | 0.82 | 55 min | 89% |
| Bromide (-Br) | 0.15 | 300 min | 65% (Competing Elimination) |
Analysis: While mesylates are often used interchangeably with tosylates, the tosylate derivative exhibits superior kinetics and higher isolated yields. The bulkier tosylate group effectively shields the adjacent protons, suppressing unwanted E2 elimination pathways that plague the bromide analog.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in kinetic data, an experimental protocol cannot simply measure the appearance of the product. It must be a self-validating system that tracks mass balance. If the sum of the remaining starting material and the generated product does not equal 100%, the researcher is immediately alerted to invisible side reactions (e.g., polymerization or volatile elimination products).
Workflow for Kinetic Determination
Figure 2: Self-validating experimental workflow for benchmarking substitution kinetics.
Step-by-Step Methodology
Step 1: Preparation of Standardized Solutions (Causality: Eliminating concentration errors)
-
Dry the chosen polar aprotic solvent (e.g., DMSO) over 3Å molecular sieves for 48 hours to ensure water content is <50 ppm. Reasoning: Trace water acts as a protic solvent, caging the nucleophile and artificially depressing the reaction rate[8].
-
Prepare a 0.2 M stock solution of 5,8-dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate[2].
-
Add Biphenyl (0.05 M) to the stock solution as an inert, non-reactive internal standard for HPLC quantification.
Step 2: Reactor Initialization (Causality: Thermal control)
-
Transfer 5.0 mL of the substrate stock solution to a jacketed, thermostated reactor equipped with a magnetic stirrer and an argon inlet.
-
Equilibrate the reactor precisely to 40.0±0.1∘C . Reasoning: SN2 rate constants are exponentially dependent on temperature; strict thermal control prevents Arrhenius-based deviations.
Step 3: Reaction Initiation and In-Situ Sampling
-
Initiate the reaction by injecting 5.0 mL of a pre-warmed 0.3 M solution of the nucleophile (e.g., NaN3 ) in the same solvent. (Final concentrations: 0.1 M substrate, 0.15 M nucleophile).
-
Extract 50 μL aliquots at precisely timed intervals (e.g., 2, 5, 10, 15, 30, 45, 60 minutes).
-
Immediately quench each aliquot into 950 μL of cold ( 0∘C ) Acetonitrile/Water (50:50) to instantly halt the kinetic progression.
Step 4: Data Acquisition and Mass Balance Validation
-
Analyze the quenched samples via HPLC-UV (detecting at 220 nm and 254 nm).
-
Integrate the peaks for the Tosylate substrate, the substituted product, and the Biphenyl internal standard.
-
Self-Validation Check: Calculate the molar concentrations. At any time t , [Substrate]t+[Product]t must equal [Substrate]0±2% . If a deficit is observed, it indicates the formation of E2 elimination byproducts (which may lack a strong UV chromophore) or solvolysis.
-
Plot ln([Substrate]t) versus time to extract the pseudo-first-order rate constant, then divide by the nucleophile concentration to determine the second-order rate constant ( k2 ).
References
- Novartis AG. "US9199981B2 - Compounds and compositions as C-kit kinase inhibitors.
- "WO2015113452A1 - Compounds.
-
"Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists." Journal of Medicinal Chemistry - ACS Publications.[Link]
-
"Characteristics of the SN2 Reaction." Organic Chemistry: A Tenth Edition - Pressbooks.[Link]
-
"SN2 Reaction Mechanism." Chemistry Steps.[Link]
-
"SN2 reaction." Wikipedia. [Link]
Sources
- 1. US9199981B2 - Compounds and compositions as C-kit kinase inhibitors - Google Patents [patents.google.com]
- 2. WO2015113452A1 - Compounds - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. fiveable.me [fiveable.me]
- 7. SN2 Reaction Mechanism [chemistrysteps.com]
- 8. SN2 reaction - Wikipedia [en.wikipedia.org]
5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate proper disposal procedures
As a Senior Application Scientist, I approach laboratory chemical waste not as a passive logistical chore, but as an active chemical transformation that demands the same precision as a synthetic step.
When managing the disposal of 5,8-Dioxaspiro[1]octan-2-yl 4-methylbenzenesulfonate (a key intermediate in the synthesis of LRRK2 inhibitors[2]), we are dealing with a bifunctional molecule that presents unique reactivity hazards. This guide provides the definitive, field-proven protocol for the safe handling, chemical neutralization, and final disposal of this compound.
The Causality of the Hazard: Chemical Profile
To design a safe disposal strategy, we must first understand the molecular vulnerabilities and hazards of the compound:
-
The Tosylate Moiety (Alkylating Agent): Alkyl tosylates are highly reactive electrophiles. In biological systems, alkylating agents can covalently bind to nucleophilic sites on DNA (predominantly the N-7 position of guanine), leading to cross-linking, apoptosis, and severe mutagenic or carcinogenic risks[1]. Disposing of this compound directly into a general organic waste carboy risks uncontrolled, potentially exothermic alkylation reactions with other waste components (e.g., amines or thiols).
-
The Spiroketal Moiety (Acid Sensitivity): The 5,8-dioxaspiro[1]octane ring is a ketal[2]. While stable under basic conditions, ketals rapidly hydrolyze in the presence of aqueous acid to release cyclobutanone derivatives and ethylene glycol. If placed in an acidic waste stream, this hydrolysis can cause unpredictable pressure buildup in sealed waste containers.
The Strategic Solution: We must chemically deactivate the electrophilic tosylate group using a strong nucleophile, while strictly maintaining a mildly basic pH to prevent the spiroketal ring from hydrolyzing.
Immediate Safety & Engineering Controls
Before initiating any handling or disposal procedures, strict adherence to personal protective equipment (PPE) and engineering controls is mandatory to prevent dermal and inhalation exposure to this suspected genotoxin[3][4].
Table 1: Quantitative Safety & Engineering Specifications
| Safety Parameter | Quantitative Threshold | Mechanistic Justification |
| Fume Hood Face Velocity | 80 - 100 fpm | Ensures complete containment of any potentially volatile degradation byproducts. |
| Nitrile Glove Thickness | ≥ 5 mil (Double gloving) | Prevents dermal penetration by reactive alkylating agents. |
| Spill Kit Absorbent | ≥ 10x spill volume capacity | Allows for rapid containment and physical isolation of the reactive electrophile. |
Step-by-Step Chemical Neutralization Protocol
To ensure the safety of waste management personnel, the compound must be chemically degraded into a non-toxic derivative before leaving the laboratory. We utilize Sodium Thiosulfate ( Na2S2O3 ) , a classic and highly effective neutralizing agent for alkylating agents[5][6]. Thiosulfate acts as a potent nucleophile, displacing the tosylate leaving group to form a stable, water-soluble, and non-toxic S-alkyl thiosulfate (a Bunte salt).
Table 2: Neutralization Stoichiometry & Parameters
| Reagent / Parameter | Quantitative Value | Purpose in the Reaction |
| Sodium Thiosulfate ( Na2S2O3 ) | 5.0 Molar Equivalents | Provides a massive nucleophilic excess to drive pseudo-first-order substitution. |
| Sodium Bicarbonate ( NaHCO3 ) | 0.1 M (pH 8.0 - 8.5) | Buffers the solution to prevent acid-catalyzed hydrolysis of the spiroketal. |
| Co-solvent (EtOH or THF) | 10 mL per gram of waste | Solubilizes the organic tosylate, allowing it to react with the aqueous thiosulfate. |
| Reaction Time | 2 - 4 hours | Ensures complete conversion of the electrophile to the inert Bunte salt. |
Execution Methodology (Self-Validating System)
-
Calculate and Prepare: Determine the exact molar quantity of the 5,8-Dioxaspiro[1]octan-2-yl tosylate waste. Prepare a fresh aqueous quenching solution consisting of 0.5 M Na2S2O3 dissolved in a 0.1 M NaHCO3 buffer.
-
Solubilize the Waste: In a dedicated reaction flask within the fume hood, dissolve the tosylate waste in a minimum volume of a water-miscible co-solvent (Ethanol or Tetrahydrofuran) using the 10 mL/g ratio.
-
Initiate the Quench: While stirring the organic mixture vigorously, slowly add 5.0 molar equivalents of the prepared thiosulfate buffer solution.
-
Incubate: Allow the biphasic or homogeneous mixture to stir at ambient room temperature (20-25°C) for a minimum of 2 to 4 hours.
-
Analytical Verification (Critical Step): Do not assume the reaction is complete. Pull a 50 μ L aliquot, extract with Ethyl Acetate, and analyze via Thin Layer Chromatography (TLC) or LC-MS. The protocol is only complete when the starting tosylate mass/spot is completely absent.
-
Final Disposal: Once degradation is analytically confirmed, the resulting slightly basic, aqueous-organic mixture is now free of alkylating hazards. Transfer the mixture to a properly labeled "Aqueous Hazardous Waste - Basic" container for final incineration by a licensed facility.
Workflow Visualization
Chemical neutralization and disposal workflow for 5,8-Dioxaspiro[1]octan-2-yl tosylate.
Emergency Spill Response Protocol
In the event of an accidental spill of the pure compound outside of a contained reaction vessel:
-
Isolate: Evacuate non-essential personnel and ensure the fume hood sash is lowered or local exhaust ventilation is maximized.
-
Neutralize in Place: Do not simply wipe up the reactive powder/oil. Spray or gently pour the pre-prepared 0.5 M Sodium Thiosulfate / 0.1 M Sodium Bicarbonate buffer directly over the spill area[6].
-
Absorb and Wait: Cover the treated area with an inert absorbent pad or vermiculite. Allow a 30-minute contact time to ensure the alkylating agent is neutralized on the surface.
-
Collect: Scoop the saturated absorbent into a heavy-duty hazardous waste bag, seal it, and label it as "Deactivated Tosylate Spill Debris" for incineration.
References
- World Intellectual Property Organization. "WO2015113452A1 - Compounds." Google Patents.
-
International Agency for Research on Cancer (IARC). "Laboratory decontamination and destruction of carcinogens in laboratory wastes: some antineoplastic agents." PubMed / NIH. URL:[Link]
-
Mustansiriyah University. "Pharmaceutical Chemistry: Alkylating Agents." Mustansiriyah University. URL: [Link]
-
American Society of Clinical Oncology (ASCO). "ONS/ASCO Guideline on the Management of Antineoplastic Extravasation." JCO Oncology Practice. URL:[Link]
Sources
Personal protective equipment for handling 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate . This compound is a critical spirocyclic intermediate primarily utilized in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, which are heavily researched for their therapeutic potential in neurodegenerative conditions like Parkinson’s and Alzheimer’s diseases [1].
Handling this compound requires rigorous safety protocols due to its specific chemical reactivity. This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE), alongside self-validating operational and disposal plans to ensure absolute laboratory safety.
Mechanistic Hazard Profile: The Causality of Risk
To understand the required PPE, one must first understand the chemical behavior of the compound. 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate features a tosylate (4-methylbenzenesulfonate) functional group.
-
The Alkylating Mechanism: The tosylate anion is resonance-stabilized, making it an exceptionally weak base and, consequently, a superior "leaving group" in organic chemistry. This renders the adjacent spirocyclic carbon highly electrophilic.
-
Biological Consequence: If this compound contacts unprotected skin, eyes, or respiratory mucosa, it acts as a potent alkylating agent . It will undergo nucleophilic substitution reactions with the amino (-NH2) and thiol (-SH) groups present in biological proteins and DNA [2].
-
Hazard Classification: Because of this covalent modification of biological macromolecules, the compound poses severe risks of skin sensitization, deep tissue irritation, and potential genotoxicity/mutagenicity [3].
Required Personal Protective Equipment (PPE)
Given its profile as an alkylating agent, the primary objective of the PPE strategy is zero dermal and inhalation exposure . The table below summarizes the mandatory PPE specifications required before handling this compound.
| Protection Zone | Equipment Specification | Regulatory Standard | Mechanistic Justification |
| Dermal (Hands) | Double-layered Nitrile or Neoprene gloves (min. 0.11 mm thickness). | EN 374 / ASTM F739 | Prevents transdermal penetration of electrophiles. Double gloving allows immediate removal of the outer layer if contaminated. |
| Ocular (Eyes) | Tight-fitting chemical safety goggles or a full-face shield. | EN 166 / ANSI Z87.1 | Protects corneal nucleophiles from irreversible alkylation via accidental aerosolization or splashing. |
| Respiratory | N95/P100 particulate respirator (if handled outside a hood) or Class II BSC. | NIOSH (US) / EN 143 (EU) | Prevents inhalation of fine crystalline dust, mitigating the risk of pulmonary mucosal alkylation. |
| Body | Flame-resistant, impermeable laboratory coat with knit cuffs. | OSHA 29 CFR 1910.132 | Provides a physical barrier against systemic exposure and prevents accumulation of dust on personal clothing. |
Operational Plan: Step-by-Step Handling Protocol
This methodology ensures a self-validating system where every step contains a built-in safety check.
Phase 1: Preparation & Environmental Control
-
Ventilation Verification: Ensure the chemical fume hood or Biological Safety Cabinet (BSC) is operational with a face velocity of at least 100 feet per minute (fpm). Do not handle this compound on an open bench.
-
PPE Donning: Equip the PPE outlined in Section 2. Inspect the outer layer of your nitrile gloves for micro-tears using the inflation method.
-
Static Mitigation: Because fine powders can aerosolize via static repulsion, use an anti-static zeroing gun on your weighing spatulas and weigh boats prior to transfer.
Phase 2: Execution & Transfer
-
Weighing: Transfer the 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate using a dedicated, clean spatula. Close the source container immediately after extraction to minimize environmental exposure.
-
Solvent Introduction: When dissolving the compound (commonly in Dichloromethane (DCM) or Toluene for LRRK2 intermediate synthesis [1]), add the solvent slowly down the side of the reaction vessel to prevent splashing.
-
Seal and Transfer: Once in solution, seal the reaction vessel (e.g., with a septum) before removing it from the fume hood.
Phase 3: Self-Validating Decontamination
-
Chemical Neutralization: Do not simply wipe the area with water. Because the compound is an alkylating tosylate, you must actively quench residual traces. Wipe down the balance and fume hood surface with a mild nucleophilic scavenger solution, such as 1M Sodium Hydroxide (NaOH) or 5% Sodium Thiosulfate . This forces the tosylate to react with the scavenger, neutralizing its toxicity.
-
Final Clean: Follow the quenching wipe with a 70% Ethanol wipe to remove residual salts.
Spill Response and Disposal Plan
In the event of a spill, standard sweeping will aerosolize the toxic powder. Follow this targeted protocol:
-
Containment: Cover the spilled powder with a damp, absorbent material (e.g., damp paper towels or diatomaceous earth) to suppress dust formation.
-
Quenching: Carefully pour the 5% Sodium Thiosulfate neutralizing solution over the absorbent material. Allow 15 minutes of contact time for complete nucleophilic substitution of the tosylate.
-
Collection: Use a plastic scoop (avoid metal scraping) to collect the neutralized slurry.
-
Disposal: Place the slurry into a clearly labeled, sealable hazardous waste container.
-
Solid Waste: Must be routed for high-temperature incineration [2].
-
Liquid Waste: If dissolved in DCM, segregate into Halogenated Organic Waste . Do not mix with aqueous drains.
-
Safety Workflow Visualization
The following diagram illustrates the logical decision tree for handling and decontamination, ensuring operational integrity.
Operational workflow for the safe handling, nucleophilic quenching, and disposal of tosylates.
References
- Title: WO2015113452A1 - Compounds (Synthesis of LRRK2 Inhibitors)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
